molecular formula C13H8ClFO2 B1452902 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1181639-60-0

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Katalognummer: B1452902
CAS-Nummer: 1181639-60-0
Molekulargewicht: 250.65 g/mol
InChI-Schlüssel: TYZFSSVNJLJWNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a high-purity biphenyl derivative offered for research and development purposes. With the CAS number 1181639-60-0 and a molecular formula of C13H8ClFO2, it has a molecular weight of 250.65 . This compound serves as a valuable synthetic intermediate, particularly in the pharmaceutical industry where its molecular structure, featuring both chloro and fluoro substituents on the biphenyl scaffold, makes it a versatile building block for the construction of more complex molecules, such as active pharmaceutical ingredients (APIs) and bioactive probes. The carboxylic acid functional group allows for further functionalization through various coupling reactions, including amidation and esterification. Proper handling and storage are essential for preserving its integrity; it is recommended to be kept sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFSSVNJLJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653531
Record name 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181639-60-0
Record name 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a compound of interest within the broader class of biphenyl carboxylic acids. These scaffolds are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] This document will delve into the synthesis, physicochemical properties, and potential applications of this specific molecule, grounding the discussion in established scientific principles and field-proven insights.

Introduction and Compound Identification

Biphenyl carboxylic acid derivatives are a cornerstone in drug discovery, prized for their structural rigidity and the versatile reactivity of the carboxylic acid group.[2] This combination allows for the creation of diverse molecular architectures with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial properties.[1][4]

The subject of this guide, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a specific analogue with potential for unique biological activity due to its halogen substitution pattern. It is important to note that a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major chemical databases. This suggests that the compound may be a novel entity or not widely available commercially. For reference, a structurally similar isomer, 4'-chloro-3-fluoro-[1,1'-biphenyl]-2-carboxylic acid, is registered under CAS number 1261921-07-6.[5] The absence of a dedicated CAS number for our target compound underscores the need for a robust and reliable synthetic protocol, which will be a central focus of this guide.

Proposed Synthesis: A Strategic Approach

The most versatile and widely adopted method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[2][6][7][8] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and tolerance for a wide range of functional groups.[3]

For the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a logical retrosynthetic analysis points to two primary coupling partners:

  • Route A: 2-Bromo-4-fluorobenzoic acid and (4-chlorophenyl)boronic acid.

  • Route B: 4-Chloro-1-iodobenzene (or bromobenzene) and (2-carboxy-5-fluorophenyl)boronic acid.

Both routes are chemically sound. However, the commercial availability and stability of the starting materials often dictate the preferred pathway. For the purpose of this guide, we will detail Route A, as substituted bromobenzoic acids and arylboronic acids are common and generally stable reagents.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed Suzuki-Miyaura coupling strategy.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Bromo-4-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C Suzuki-Miyaura Cross-Coupling B (4-chlorophenyl)boronic acid B->C D 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid C->D Formation of Biphenyl Bond

Caption: Proposed synthesis of the target compound via Suzuki-Miyaura cross-coupling.

Detailed Synthetic Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • (4-chlorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

  • Schlenk line or glove box for inert atmosphere operations

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 2-Bromo-4-fluorobenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting reagent. The base is crucial for the transmetalation step in the catalytic cycle.[6]

    • Place the flask under an inert atmosphere (argon or nitrogen). This is critical to prevent the oxidation and deactivation of the palladium catalyst.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

    • Rationale: A catalytic amount is sufficient. The choice of Pd(PPh3)4 is based on its common use and effectiveness in Suzuki couplings.[8]

  • Solvent Addition and Reaction:

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Rationale: The solvent mixture is chosen to dissolve both the organic reactants and the inorganic base. Degassing is essential to remove dissolved oxygen.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-Bromo-4-fluorobenzoic acid) is consumed (typically 8-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate salt, making the product soluble in organic solvents.

    • Rationale: The product exists as a carboxylate salt under basic reaction conditions. Acidification is necessary for extraction.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Rationale: Washing removes any remaining inorganic impurities and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of similar biphenyl carboxylic acids. These values provide a useful baseline for handling and characterizing the target compound.

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C13H8ClFO2Based on the chemical structure.
Molecular Weight 250.65 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for this class of compounds.[9]
Melting Point >200 °CBiphenyl carboxylic acids generally have high melting points due to their rigid structure and intermolecular hydrogen bonding.[9]
pKa ~4.0The carboxylic acid group's acidity is influenced by the aromatic rings. Similar compounds have pKa values in this range.[9]
Solubility Soluble in DMSO, methanol; sparingly soluble in waterThe biphenyl core is lipophilic, while the carboxylic acid provides some polarity. Solubility in water is expected to be low.[9][10]
LogP ~3.5 - 4.5The presence of halogens and the biphenyl structure contribute to its lipophilicity.

Applications in Drug Discovery and Research

The biphenyl carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2][3] The introduction of chloro and fluoro substituents can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, are based on a biphenyl scaffold. The carboxylic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Anticancer Therapeutics: Biphenyl derivatives have shown promise as anticancer agents.[1] The specific substitution pattern on the biphenyl rings can lead to compounds with high potency and selectivity against various cancer cell lines.

  • Cardiovascular Drugs: The biphenyl structure is a key component of the angiotensin II receptor antagonists (sartans), which are widely used to treat hypertension.[11]

  • Other Therapeutic Areas: This class of compounds has also been investigated for antimicrobial, antihypertensive, and immunosuppressant activities.[1][4]

The unique halogenation pattern of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid may offer advantages in terms of metabolic stability and binding affinity to specific biological targets. The fluorine atom can enhance binding through hydrogen bonding and other electrostatic interactions, while the chlorine atom can modulate lipophilicity and steric interactions within a binding pocket.[8]

Potential Mechanism of Action: A Hypothesis

Given the structural similarities to known bioactive molecules, a plausible mechanism of action for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid could involve the inhibition of key enzymes in inflammatory or proliferative pathways.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a generalized pathway where a biphenyl carboxylic acid derivative might act as an inhibitor, for instance, in the arachidonic acid cascade relevant to inflammation.

G cluster_pathway Inflammatory Signaling Cascade A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX Enzyme B->C D Prostaglandins C->D E Inflammation D->E Inhibitor 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid Inhibitor->C Inhibition

Caption: Hypothetical inhibition of the COX enzyme by the target compound.

Conclusion

While 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid may not be a commercially cataloged compound, its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura cross-coupling. Its structural features suggest significant potential for biological activity, making it an attractive target for further investigation in drug discovery programs. This guide provides a solid foundation for its synthesis and characterization, empowering researchers to explore its therapeutic potential. The continued exploration of such novel biphenyl carboxylic acid derivatives holds great promise for addressing unmet medical needs.[2]

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. [Link]

  • Production of biphenyl carboxylic acid compounds.
  • Continuous flow synthesis of functionalized biaryl compounds via a benzyne intermediate. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]

  • Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2023). PubMed Central. [Link]

  • (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... (n.d.). ResearchGate. [Link]

  • An improved synthesis of functionalized biphenyl-based phosphine ligands. (n.d.). PubMed. [Link]

  • Synthesis of functionalized molecular probes for bioorthogonal metabolic glycoengineering. (n.d.). ResearchGate. [Link]

  • Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. (2022). ACS Publications. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Doctoral dissertation, Dublin City University. [Link]

Sources

The Architect's Guide to a Privileged Scaffold: Synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Fluorinated Biphenyl Carboxylic Acid Moiety

The 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, yet tunable, biphenyl core, decorated with strategically placed chloro and fluoro substituents, imparts a unique combination of lipophilicity, metabolic stability, and conformational preference. This privileged structure is a key component in a variety of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The carboxylic acid functionality provides a critical handle for further chemical modification and for establishing vital interactions with biological targets.

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable molecule, with a primary focus on the judicious selection and preparation of its core precursors. We will delve into the mechanistic underpinnings of the key chemical transformations, offering field-proven insights to guide researchers and drug development professionals in their synthetic endeavors.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid points towards a convergent synthesis strategy, centered around a robust carbon-carbon bond-forming reaction. The most logical disconnection is at the biphenyl linkage, suggesting a palladium-catalyzed cross-coupling reaction as the pivotal step. The Suzuki-Miyaura coupling, renowned for its functional group tolerance and high efficiency, emerges as the premier choice for this transformation.[1][2]

This approach necessitates two key precursors: an arylboronic acid (or its ester equivalent) and an aryl halide. Specifically, the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid can be achieved by coupling a halogenated fluorobenzoic acid derivative with 4-chlorophenylboronic acid.

G Target 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid Coupling Suzuki-Miyaura Coupling Target->Coupling Disconnection Precursor1 Halogenated Fluorobenzoic Acid (e.g., 3-Bromo-4-fluorobenzoic acid) Coupling->Precursor1 Precursor2 4-Chlorophenylboronic Acid Coupling->Precursor2

Figure 1: Retrosynthetic analysis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Precursor Synthesis: Building the Foundations

The success of the overall synthesis hinges on the efficient and scalable preparation of the two primary precursors.

Synthesis of 4-Chlorophenylboronic Acid

4-Chlorophenylboronic acid is a commercially available reagent, but for large-scale applications or for ensuring high purity, an in-house synthesis may be desirable. Several reliable methods exist for its preparation.

Method 1: From 4-Chloroaniline

This classic route involves the diazotization of 4-chloroaniline followed by a reaction with a boron source.

  • Step 1: Diazotization of 4-Chloroaniline: 4-Chloroaniline is treated with an aqueous solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Step 2: Borylation: The in situ generated diazonium salt is then reacted with a boron source, such as boronic acid or its esters, to yield 4-chlorophenylboronic acid.

Method 2: Grignard Reaction of p-Dichlorobenzene

An alternative approach involves the formation of a Grignard reagent from p-dichlorobenzene, followed by reaction with a trialkyl borate.

  • Step 1: Grignard Reagent Formation: p-Dichlorobenzene is reacted with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF), to form the Grignard reagent, 4-chlorophenylmagnesium chloride.

  • Step 2: Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

  • Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to afford 4-chlorophenylboronic acid.

ParameterMethod 1 (from 4-Chloroaniline)Method 2 (from p-Dichlorobenzene)
Starting Material 4-Chloroanilinep-Dichlorobenzene
Key Reagents Sodium nitrite, Hydrochloric acid, Boronic acidMagnesium, Trialkyl borate, Acid
Advantages Well-established, reliableAvoids handling of diazonium salts
Disadvantages Potential for diazonium salt instabilityGrignard formation can be sensitive to moisture

Table 1: Comparison of synthetic routes to 4-Chlorophenylboronic Acid.

Synthesis of the Halogenated Fluorobenzoic Acid Precursor

The choice of the halogenated fluorobenzoic acid precursor is critical and will depend on the desired substitution pattern of the final product. For the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a suitable precursor is 3-bromo-4-fluorobenzoic acid .

Method 1: From 3-Bromo-4-aminotoluene

This multi-step synthesis offers a reliable route to the desired precursor.

  • Step 1: Diazotization and Fluorination: 3-Bromo-4-aminotoluene is diazotized in the presence of tetrafluoroboric acid, followed by thermal decomposition (Schiemann reaction) of the resulting diazonium tetrafluoroborate to yield 3-bromo-4-fluorotoluene.[3]

  • Step 2: Oxidation: The methyl group of 3-bromo-4-fluorotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate, to give 3-bromo-4-fluorobenzoic acid.[3]

Method 2: Bromination of 4-Fluorobenzaldehyde followed by Oxidation

This approach provides a more direct route starting from a commercially available material.

  • Step 1: Bromination: 4-Fluorobenzaldehyde is brominated using elemental bromine in the presence of a catalyst, such as iron, or with a milder brominating agent like N-bromosuccinimide (NBS) and a radical initiator. The reaction is typically carried out in a suitable solvent like oleum.[4]

  • Step 2: Oxidation: The resulting 3-bromo-4-fluorobenzaldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, including potassium permanganate, Jones reagent (chromium trioxide in sulfuric acid), or a milder Pinnick oxidation using sodium chlorite.

An alternative precursor is 2-fluoro-5-bromobenzoic acid , which can be synthesized by the direct bromination of 2-fluorobenzoic acid using a brominating agent such as potassium bromate in the presence of sulfuric acid.[5]

The Core Transformation: Suzuki-Miyaura Cross-Coupling

With both precursors in hand, the final and key step is the Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core. This palladium-catalyzed reaction involves the coupling of the aryl halide (3-bromo-4-fluorobenzoic acid) with the arylboronic acid (4-chlorophenylboronic acid).

G cluster_reactants Reactants cluster_reagents Reagents Precursor1 3-Bromo-4-fluorobenzoic acid Product 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid Precursor1->Product Precursor2 4-Chlorophenylboronic Acid Precursor2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd/C) Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water, Dioxane/Water) Solvent->Product

Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a robust and reproducible method for the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • 3-Bromo-4-fluorobenzoic acid (1.0 eq)

  • 4-Chlorophenylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%) or Palladium on carbon (Pd/C)

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], 2-3 eq)

  • Solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add 3-bromo-4-fluorobenzoic acid, 4-chlorophenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Degas the solvent system by bubbling an inert gas through it for at least 30 minutes. Add the degassed solvent to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere. The optimal temperature will depend on the specific catalyst and solvent system used.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel.

ParameterTypical ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ with a phosphine ligandEfficiently catalyzes the cross-coupling reaction. Pd/C is often preferred for large-scale synthesis due to ease of removal.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction. Cs₂CO₃ is often more effective for challenging couplings.
Solvent Toluene/H₂O, Dioxane/H₂O, DME/H₂OA biphasic system is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.

Table 2: Key parameters and their rationale in the Suzuki-Miyaura coupling.

Conclusion: A Versatile Pathway to a Key Synthetic Intermediate

The synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a well-defined process that relies on the strategic application of modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for constructing the core biphenyl structure. The successful execution of this synthesis is highly dependent on the careful preparation and purification of the key precursors: a halogenated fluorobenzoic acid and 4-chlorophenylboronic acid. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers and drug development professionals can readily access this important building block for the creation of novel and impactful chemical entities.

References

  • PubMed. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Available at: [Link]

  • Google Patents. (2022). Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Google Patents. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid.
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Available at: [Link]

Sources

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Introduction: A Proactive Approach to Laboratory Safety

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, a robust safety protocol is not merely a procedural formality but a foundational pillar of scientific integrity and personal responsibility.

This guide addresses the safety and handling of this specific compound. It must be noted that comprehensive toxicological and safety data for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid are not extensively published. Therefore, this document adopts a conservative, risk-averse approach, extrapolating from safety data sheets (SDS) of structurally analogous biphenyl carboxylic acids. This methodology, rooted in the principle of treating compounds of unknown toxicity with a high degree of caution, provides a reliable framework for researchers, scientists, and drug development professionals. The recommendations herein are designed to be self-validating, ensuring that safety is an intrinsic component of the experimental design.

Hazard Identification and GHS Classification (Anticipated)

Based on the hazard profiles of structurally related compounds, such as 4'-Chloro-biphenyl-3-carboxylic acid and 4'-Fluoro-biphenyl-4-carboxylic acid, we can anticipate a similar set of hazards for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.[1][2] The Globally Harmonized System (GHS) classifications for these surrogates consistently indicate risks associated with acute toxicity and irritation.[1][2][3][4]

A synthesized hazard profile is summarized below. Researchers must assume the target compound exhibits these, or potentially greater, hazards until specific data becomes available.

Hazard ClassGHS Hazard CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract)H335: May cause respiratory irritationWarning

This table is a composite based on data from structurally similar compounds and should be treated as a minimum baseline for safety protocols.[1][2][3][4]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered approach that combines engineering controls with appropriate PPE. The causality is clear: engineering controls provide the primary barrier by containing the hazard at its source, while PPE offers a crucial secondary defense for the operator.

Engineering Controls: The First Line of Defense

All manipulations of solid 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its concentrated solutions must be performed within a certified chemical fume hood.[5] This is non-negotiable. The rationale is to prevent systemic exposure via inhalation of airborne particulates or vapors, which is a primary risk according to the anticipated hazard classification.[1][3] The fume hood's negative pressure environment ensures that any dust or aerosol generated is effectively contained and exhausted away from the user's breathing zone.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be deliberate and based on the anticipated hazards. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Field-Proven Insight
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier against dermal absorption, a key hazard (H312).[1][3] Always inspect gloves before use and practice proper removal techniques to avoid contaminating skin.[6] Double-gloving is recommended for handling larger quantities or during prolonged procedures.
Eye/Face Protection ANSI Z87.1-rated Safety GogglesProtects against splashes and airborne dust, preventing serious eye irritation (H319).[2][4] A face shield should be worn over goggles when there is a significant risk of splashing.
Skin and Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects against incidental skin contact and contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved RespiratorFor procedures with a high potential for aerosolization or if engineering controls are insufficient, a respirator (e.g., an N95 dust mask for solids or an organic vapor cartridge respirator for solutions) is required.[1][7] This directly mitigates the inhalation hazard (H332, H335).[1][2]

Standard Operating Procedure: Safe Handling Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Staging: Place all necessary equipment (analytical balance, weigh paper/boat, spatula, beaker, solvent, etc.) inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Weighing: Carefully transfer the desired amount of solid 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid from the stock container to the weigh paper using a clean spatula. Perform this action slowly to prevent the generation of airborne dust.

  • Dissolution: Place the weigh paper with the compound into the designated beaker. Add the solvent slowly, directing the stream to wash any remaining solid from the paper. Stir gently until fully dissolved.

  • Cleanup: Tightly cap the stock container. Dispose of the used weigh paper and any contaminated consumables (e.g., pipette tips) into a designated, sealed hazardous waste container located within the fume hood.[7]

  • Post-Handling: Wipe down the work surface inside the fume hood with an appropriate solvent. Remove gloves using the proper technique and dispose of them in the hazardous waste container. Wash hands thoroughly with soap and water after exiting the lab.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Function A->B C 3. Stage Equipment B->C D 4. Weigh Solid Compound Carefully C->D E 5. Transfer to Beaker D->E F 6. Add Solvent & Dissolve E->F G 7. Seal Stock & Dispose of Consumables in Labeled Waste F->G H 8. Decontaminate Work Surface G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling the Compound.

Storage and Disposal

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5] The storage area should be segregated from incompatible materials, such as strong oxidizing agents.[4]

Disposal: All waste material, including contaminated consumables and unused product, must be disposed of as hazardous chemical waste.[1][2] Do not mix with other waste streams. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[1] Ensure compliance with all local, state, and federal regulations.

Emergency Procedures: A Rapid Response Framework

In the event of an accidental exposure or spill, immediate and correct action is critical. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[8]

First-Aid Measures:

  • Inhalation: Move the victim to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6][8] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1][3] Never give anything by mouth to an unconscious person.[1][9] Call a poison control center or doctor immediately.[4]

G cluster_routes Exposure Route cluster_actions Immediate Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Remove Clothing Wash with Soap & Water (15+ min) Skin->Action_Skin Action_Eye Flush with Water (15+ min) Use Eyewash Station Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: Emergency Response for Accidental Exposure.

References

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.[Link]

  • Acutely Toxic Chemicals (ATCs) Standard Operating Procedure. The Sarpong Group, UC Berkeley.[Link]

  • MSDS of 8-chloro-6-(o-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1][2]benzodiazepine-3-carboxylic acid. Capot Chemical.[Link]

Sources

Methodological & Application

Luciferase reporter assay for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid Activity using a Dual-Luciferase® Reporter Assay

Introduction: Unveiling Transcriptional Modulation by Small Molecules

The study of gene expression is fundamental to understanding cellular processes and the mechanism of action of novel therapeutic compounds.[1][2] Luciferase reporter assays are a cornerstone of this research, offering a highly sensitive and quantitative method to measure the activity of specific transcriptional pathways.[1][3] These assays utilize the enzyme luciferase, which generates a measurable bioluminescent signal upon the oxidation of its substrate, luciferin.[4] By placing the luciferase gene under the control of a specific promoter or response element, the resulting light output becomes a direct proxy for the transcriptional activity governed by that regulatory sequence.[2][5]

This guide provides a detailed framework for evaluating the biological activity of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid , a novel small molecule with a structure suggestive of potential interaction with nuclear receptors or other transcription factors. While the precise target of this compound is under investigation, its biphenyl carboxylic acid scaffold shares features with known modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a ligand-activated transcription factor critical in metabolic regulation and inflammation.[6][7]

Therefore, this protocol is designed around a common application: screening for agonistic or antagonistic effects on a transcription factor pathway, using a PPARγ-responsive reporter construct as a model system. The principles and methodologies described herein are broadly applicable to other nuclear receptors and signaling pathways. We will employ a Dual-Luciferase® Reporter (DLR) Assay System, which incorporates a second, constitutively expressed reporter (Renilla luciferase) to normalize for transfection efficiency and cell viability, thereby ensuring data integrity and reliability.[8][9]

Principle of the Dual-Luciferase® Reporter Assay

The core of this assay is the co-transfection of mammalian cells with two distinct plasmid vectors.[10]

  • Experimental Reporter Plasmid: This plasmid contains the firefly luciferase gene downstream of a promoter sequence containing multiple copies of a specific transcription factor response element (e.g., a Peroxisome Proliferator Response Element, PPRE for PPARγ). When the target transcription factor (PPARγ) is activated by a ligand (the test compound), it binds to the PPRE and drives the transcription of the firefly luciferase gene.

  • Control Reporter Plasmid: This plasmid contains the Renilla luciferase gene driven by a constitutive promoter (e.g., TK or SV40). This promoter provides a constant, low-level expression of Renilla luciferase, which is largely unaffected by the experimental conditions. Its signal is used as an internal control to normalize the firefly luciferase signal.

The activity of the test compound is determined by measuring the light output from both luciferases sequentially from a single sample. Normalizing the firefly luminescence to the Renilla luminescence minimizes the effects of experimental variability, such as differences in cell number or transfection efficiency.[8]

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Compound Test Compound (e.g., 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid) NR Nuclear Receptor (e.g., PPARγ) Compound->NR Binding & Activation Activated_Complex Activated Receptor Complex NR->Activated_Complex Translocates to Nucleus PPRE Response Element (PPRE) Activated_Complex->PPRE Binds to DNA Reporter_Plasmid Reporter Plasmid DNA Luc_Gene Firefly Luciferase Gene mRNA luc mRNA PPRE->mRNA Initiates Transcription Luc_Protein Firefly Luciferase Protein mRNA->Luc_Protein Translation Light Bioluminescent Signal (Light) Luc_Protein->Light + Luciferin Substrate

Figure 1: Mechanism of a nuclear receptor luciferase reporter assay.

Materials and Reagents

Equipment
  • Plate-reading luminometer with dual injectors (or manual addition)

  • Sterile tissue culture hood (Class II)

  • CO₂ incubator, 37°C

  • Inverted microscope

  • Multichannel pipettes

  • Standard laboratory equipment (centrifuge, vortexer, etc.)

  • White, opaque 96-well microplates (for luminescence assays)

  • Sterile cell culture plates (for seeding)

Reagents & Consumables
  • Cell Line: Human Embryonic Kidney (HEK293T) cells are recommended for their high transfectability. Alternatively, a more biologically relevant cell line (e.g., HepG2, 3T3-L1) can be used, but transfection conditions must be optimized.[11][12]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reporter Plasmids:

    • Experimental: pGL4.29[luc2P/PPRE/Hygro] Vector (or equivalent with a relevant response element).

    • Control: pGL4.74[hRluc/TK] Vector (or equivalent constitutive Renilla luciferase vector).

  • Transfection Reagent: A high-efficiency, low-toxicity lipid-based reagent (e.g., Lipofectamine® 3000, FuGENE® HD).

  • Test Compound: 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega Cat. No. E1910) or equivalent, containing:

    • Luciferase Assay Reagent II (LAR II, for firefly luciferase)

    • Stop & Glo® Reagent (for quenching firefly and detecting Renilla luciferase)

    • Passive Lysis Buffer (PLB)

  • Controls:

    • Positive Control: A known agonist for the target receptor (e.g., Rosiglitazone for PPARγ).

    • Negative Control: Vehicle (DMSO) at the same final concentration used for the test compound.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Opti-MEM® I Reduced Serum Medium (or equivalent).

  • Sterile pipette tips and microcentrifuge tubes.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate sizes.

Day 1: Cell Seeding
  • Rationale: Cells should be seeded to reach 80-90% confluency at the time of transfection. This density is optimal for high transfection efficiency and cell health.[11]

  • Harvest logarithmically growing HEK293T cells using standard trypsinization methods.

  • Resuspend the cells in complete culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.0 x 10⁵ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).

  • Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

Day 2: Co-Transfection and Compound Treatment
  • Rationale: Co-transfection delivers both the experimental and control plasmids into the cells. A pre-optimized ratio of plasmids is critical; typically, a 10:1 to 20:1 ratio of experimental to control plasmid is effective to ensure the control reporter signal is detectable but does not overwhelm the primary reporter.[9]

  • Prepare Transfection Complexes: For each well, prepare the DNA-lipid complex in a sterile microcentrifuge tube.

    • Dilute 100 ng of the experimental (PPRE-luciferase) plasmid and 10 ng of the control (Renilla) plasmid in 10 µL of Opti-MEM®.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's protocol (e.g., 0.3 µL of lipid reagent in 10 µL of Opti-MEM®).

    • Combine the diluted DNA and diluted lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfect Cells:

    • Carefully add 20 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.

  • Prepare Compound Dilutions:

    • Perform a serial dilution of the 10 mM 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid stock in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Prepare dilutions for the positive control (e.g., Rosiglitazone) and a vehicle control (DMSO at a final concentration not exceeding 0.5%).

  • Treat Cells:

    • After 4-6 hours of incubation with the transfection complexes, carefully remove the medium.

    • Add 100 µL of medium containing the appropriate concentration of the test compound, positive control, or vehicle control to each well.

  • Incubate the plate for an additional 24 hours at 37°C with 5% CO₂.[10][13]

Day 3: Cell Lysis and Luminescence Measurement
  • Rationale: The dual-luciferase reagent chemistry first measures the firefly luciferase activity. The second reagent (Stop & Glo®) quenches this reaction and simultaneously activates the Renilla luciferase, allowing for two measurements from the same well.[14]

  • Prepare Reagents: Equilibrate the 96-well plate and the assay reagents to room temperature. Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions.

  • Lyse Cells:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer (PLB) to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Measure Luminescence:

    • Set up the luminometer to measure for 2-10 seconds per well.

    • For luminometers with injectors:

      • Place the plate in the luminometer.

      • Inject 100 µL of LAR II into the first well and measure the firefly luminescence (Reading 1).

      • Inject 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence (Reading 2).

      • Repeat for all wells.

    • For manual addition:

      • Add 100 µL of LAR II to the first well, mix, and immediately measure firefly luminescence.

      • Add 100 µL of Stop & Glo® Reagent, mix, and immediately measure Renilla luminescence.

      • Work quickly and systematically across the plate to ensure consistency.

Experimental Workflow and Data Analysis

G Day1 Day 1: Cell Seeding (20,000 cells/well) Incubate1 Incubate (18-24h) Day1->Incubate1 Day2 Day 2: Co-Transfection (Firefly + Renilla Plasmids) Incubate1->Day2 Incubate2 Incubate (4-6h) Day2->Incubate2 Treatment Compound Treatment (Varying Concentrations) Incubate2->Treatment Incubate3 Incubate (24h) Treatment->Incubate3 Day3 Day 3: Cell Lysis (Passive Lysis Buffer) Incubate3->Day3 Measure Dual-Luciferase® Assay (Measure Firefly & Renilla) Day3->Measure Analyze Data Analysis (Normalize & Plot) Measure->Analyze

Figure 2: Step-by-step experimental workflow diagram.

Data Calculation
  • Calculate the Luciferase Activity Ratio: For each well, divide the firefly luminescence reading by the Renilla luminescence reading.[8]

    • Ratio = Firefly Luminescence / Renilla Luminescence

  • Normalize to Vehicle Control (Fold Induction): To determine the effect of the compound, normalize the ratio of each treated well to the average ratio of the vehicle (DMSO) control wells.[8]

    • Fold Induction = Ratio (Treated) / Average Ratio (Vehicle Control)

Data Presentation and Interpretation

Summarize the results in a table and plot the Fold Induction against the log of the compound concentration to generate a dose-response curve.

Table 1: Sample Data for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Concentration (µM)Avg. Firefly RLUAvg. Renilla RLURatio (Firefly/Renilla)Fold Induction (vs. Vehicle)
Vehicle (DMSO)15,2507,5502.021.00
0.0130,1007,4904.021.99
0.195,8007,61012.596.23
1.0245,3007,52032.6216.15
10.0251,0007,58033.1116.40
100.0198,6006,95028.5714.15
Positive Control (1 µM)265,4007,50035.3917.52
  • Agonist Activity: An increase in Fold Induction indicates the compound is activating the transcriptional pathway. The dose-response curve can be used to calculate an EC₅₀ value.

  • Antagonist/Inverse Agonist Activity: To test for antagonism, co-treat cells with a known agonist and the test compound. A decrease in the agonist-induced signal indicates antagonistic activity. To test for inverse agonism, a constitutively active pathway is required, where a decrease below the basal level (Fold Induction < 1.0) would be observed.[6]

References

  • BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. Retrieved from [Link]

  • Gold Biotechnology. (2022, September 8). A Crash Course on Luciferase Assays [Video]. YouTube. Retrieved from [Link]

  • Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. Retrieved from [Link]

  • ResearchGate. (2020, March 3). How should I analyse my luciferase data?. Retrieved from [Link]

  • Bitesize Bio. (2013, August 26). The Luciferase Reporter Assay: How it Works & Why You Should Use it. Retrieved from [Link]

  • Young, S. W., et al. (2010). High-throughput luciferase reporter assay for small-molecule inhibitors of microRNA function. Analytical Biochemistry, 405(1), 99-105. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assay Kits. Retrieved from [Link]

  • ResearchGate. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. Retrieved from [Link]

  • LubioScience. (2024, August 2). Transient Transfection in Luciferase Reporter Cell Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Retrieved from [Link]

  • Emory University. (2000). Luciferase Assay protocol. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Cell Line Assay Kits for Drug Discovery & Development. Retrieved from [Link]

  • Promega Connections. (2019, December 6). Tips for Successful Dual-Reporter Assays. Retrieved from [Link]

  • Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent NSC 368390. Cancer Research, 48(21), 5964-5968. Retrieved from [Link]

  • National Institutes of Health. (2015, June 18). Transfecting RAW264.7 Cells with a Luciferase Reporter Gene. Retrieved from [Link]

  • de Castro, S. L., et al. (2004). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication by targeting the enzyme reverse transcriptase. Antiviral Research, 63(1), 21-29. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Screening of Nuclear Receptor Modulators. Retrieved from [Link]

  • National Institutes of Health. (2023, July 17). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3′-Chloro-5′-fluoro-2-methyl[1,1′-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of GNE-3500: a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. Retrieved from [Link]

Sources

Application Note: Quantitative Determination of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid Binding Affinity to Peroxisome Proliferator-Activated Receptor Gamma (PPARG)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PPARG and Ligand Affinity in Drug Discovery

Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It is a key regulator of adipogenesis, glucose metabolism, and inflammation.[3][4] The binding of a ligand to PPARG induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression.[4][5] This mechanism makes PPARG a significant therapeutic target for a range of diseases, most notably type 2 diabetes, where agonists like the thiazolidinediones have been employed.[4][6]

The strength of the interaction between a ligand and its target protein, known as binding affinity, is a cornerstone of drug development.[7][8] It is typically quantified by the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which half of the target protein is occupied at equilibrium.[7][8] A lower KD value signifies a higher binding affinity.[7][8] Accurate measurement of the binding affinity of novel compounds, such as 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, to PPARG is therefore a critical step in the early stages of drug discovery and development. This application note provides a detailed guide to two robust biophysical methods for determining the binding affinity of this compound to PPARG: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Choosing the Right Tool: A Rationale for SPR and ITC

Several techniques are available for measuring protein-ligand binding affinity, including spectroscopic assays, ELISAs, and fluorescence-based methods.[7][9] For the characterization of small molecule binding to PPARG, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are particularly powerful, label-free techniques that provide complementary information.[7][9]

  • Surface Plasmon Resonance (SPR) offers real-time kinetic data, allowing for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the KD can be calculated (KD = k_off/k_on).[9] This kinetic information provides deeper insights into the binding mechanism.[9]

  • Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.[9][10] A single ITC experiment can determine the KD, binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9][10]

The selection of these two methods allows for a comprehensive and cross-validated characterization of the binding of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid to PPARG.

PART 1: Surface Plasmon Resonance (SPR) Analysis

SPR is an optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip.[7][9] In a typical experiment, the protein (PPARG) is immobilized on the sensor surface, and the ligand (4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid) is flowed over the surface at various concentrations.[11] The binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected as a response in the sensorgram.[12]

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis P1 Recombinant Human PPARG Expression & Purification E1 PPARG Immobilization on Sensor Chip P1->E1 P2 Ligand Preparation (4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid) E2 Ligand Injection (Multiple Concentrations) P2->E2 E1->E2 Flow ligand E3 Association Phase E2->E3:w E4 Dissociation Phase E3->E4 Buffer flow E5 Regeneration E4->E5 Regeneration solution A1 Sensorgram Processing (Reference Subtraction) E4->A1 E5->E2 Next cycle A2 Kinetic Model Fitting (e.g., 1:1 Langmuir) A1->A2 A3 Determination of kon, koff, and KD A2->A3

Caption: Workflow for SPR-based binding affinity measurement.

Detailed Protocol for SPR

1. Reagent and Instrument Preparation:

  • Protein: Highly purified recombinant human PPARG (ligand-binding domain, LBD) is required. A purity of >95% is recommended.

  • Ligand: Prepare a stock solution of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in a suitable solvent (e.g., DMSO) and then dilute it into the running buffer to the desired concentrations. Ensure the final DMSO concentration is consistent across all samples and the running buffer.

  • SPR Instrument: Use a commercially available SPR instrument (e.g., Biacore, Carterra).

  • Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.

  • Buffers:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) or a high salt solution, to be optimized for the specific interaction.

2. PPARG Immobilization:

  • Equilibrate the CM5 sensor chip with running buffer.

  • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject a solution of PPARG (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-4000 RU).

  • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.

3. Binding Analysis:

  • Equilibrate the system with running buffer.

  • Inject a series of concentrations of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid (e.g., ranging from 0.1x to 10x the expected KD) over the immobilized PPARG surface. Include a buffer-only injection as a reference.

  • Monitor the association phase during the injection.

  • Switch to running buffer and monitor the dissociation phase.

  • After each cycle, inject the regeneration solution to remove the bound ligand and prepare the surface for the next injection.

4. Data Analysis:

  • Process the raw sensorgram data by subtracting the reference channel and the buffer-only injection.

  • Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software.

  • The fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).

Expected Data Output for SPR
ParameterSymbolExpected Value RangeUnit
Association Rate Constantk_on103 - 107M-1s-1
Dissociation Rate Constantk_off10-5 - 10-1s-1
Equilibrium Dissociation ConstantKDnM - µMM

PART 2: Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[9][10] A solution of the ligand (4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid) is titrated into a solution of the protein (PPARG) in the sample cell of the calorimeter.[13] Each injection of the ligand results in a heat change, which is measured and plotted against the molar ratio of ligand to protein.[13]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Recombinant Human PPARG Expression & Purification E1 Loading Protein into Sample Cell P1->E1 P2 Ligand Preparation (4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid) E2 Loading Ligand into Syringe P2->E2 P3 Buffer Preparation & Dialysis P3->P1 P3->P2 E3 Titration (Sequential Injections) E1->E3 E2->E3 E4 Heat Measurement E3->E4:w A1 Integration of Heat Pulses E4->A1 A2 Binding Isotherm Generation A1->A2 A3 Fitting to a Binding Model A2->A3 A4 Determination of KD, n, ΔH, and ΔS A3->A4

Caption: Workflow for ITC-based binding affinity measurement.

Detailed Protocol for ITC

1. Reagent and Instrument Preparation:

  • Protein: Highly purified and concentrated recombinant human PPARG (LBD) is required.

  • Ligand: Prepare a stock solution of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

  • ITC Instrument: Use a commercially available ITC instrument (e.g., Malvern MicroCal, TA Instruments).

  • Buffer: Both the protein and ligand solutions must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Use the dialysis buffer to prepare the ligand solution. A common buffer is 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

2. Sample Preparation:

  • Dialyze the purified PPARG against the chosen ITC buffer overnight at 4°C.

  • Measure the final protein concentration accurately (e.g., by UV-Vis spectroscopy). A typical concentration is 10-50 µM.

  • Prepare the ligand solution in the dialysis buffer at a concentration 10-20 times that of the protein.

  • Degas both the protein and ligand solutions immediately before the experiment.

3. ITC Experiment:

  • Load the PPARG solution into the sample cell and the ligand solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • The experiment is complete when the protein becomes saturated with the ligand, and the heat of injection is equal to the heat of dilution.

4. Data Analysis:

  • Integrate the area under each injection peak to determine the heat change for that injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

  • The fitting will provide the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the change in enthalpy (ΔH). The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated from these values using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Expected Data Output for ITC
ParameterSymbolExpected Value RangeUnit
Equilibrium Dissociation ConstantKDnM - µMM
Stoichiometryn~1-
Enthalpy ChangeΔH-100 to 100kJ/mol
Entropy ChangeΔS-100 to 100J/mol·K

Data Interpretation and Validation

The binding affinity of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid to PPARG should be determined by both SPR and ITC. The KD values obtained from both methods should be in good agreement, providing a high degree of confidence in the results. Any significant discrepancies should be investigated, as they may indicate issues with protein activity, ligand aggregation, or other experimental artifacts.

The thermodynamic data from ITC can provide further insights into the binding mechanism. For example, a negative ΔH and a positive ΔS suggest that the binding is driven by both favorable enthalpic and entropic contributions.

Conclusion

This application note provides detailed protocols for the quantitative determination of the binding affinity of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid to PPARG using Surface Plasmon Resonance and Isothermal Titration Calorimetry. By following these guidelines, researchers can obtain high-quality, reliable data that is essential for the characterization of novel PPARG ligands and their progression through the drug discovery pipeline. The complementary nature of SPR and ITC allows for a comprehensive understanding of the binding interaction, encompassing both kinetic and thermodynamic aspects.

References

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NIH. (2025).
  • Binding Affinity | Malvern Panalytical. (n.d.).
  • Techniques to Measure Binding. (2025). Biology LibreTexts.
  • How to determine binding affinity with a microplate reader. (2021). BMG Labtech.
  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023). PubMed.
  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. (n.d.). PMC.
  • Transient expression, purification and characterisation of human full-length PPARγ2 in HEK293 cells. (n.d.). PubMed.
  • A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. (n.d.). PubMed.
  • Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide. (n.d.). PubMed.
  • Isothermal titration calorimetry (ITC, recombinant PPARγ ligand binding... (n.d.). ResearchGate.
  • Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed.
  • (PDF) PPARG: Structure, Function, and Therapeutic Implications. (2025). ResearchGate.
  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2025). ResearchGate.
  • Peroxisome proliferator-activated receptor gamma. (n.d.). Wikipedia.
  • Isothermal titration calorimetry measurements (ITC) of PPAR ligands and... (n.d.). ResearchGate.
  • Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US. (n.d.).
  • Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences.
  • Structural Mechanism Underlying Ligand Binding and Activation of PPARγ. (n.d.). PMC.
  • PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues. (n.d.). PMC - PubMed Central.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online.
  • PPAR-gamma. (2023). Proteopedia, life in 3D.
  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. (n.d.).
  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy | eLife. (2026).
  • Human PPAR-gamma Recombinant Protein (RP-75683). (n.d.). Thermo Fisher Scientific.
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (n.d.). Frontiers.
  • Structure and physiological functions of the human peroxisome proliferator-activated receptor gamma. (n.d.). PubMed.
  • Isothermal titration calorimetry. (n.d.).
  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). PMC - NIH.
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube.
  • Harnessing Phytochemicals and Nanotechnology Synergy for Molecular, Epigenetic, and Microbiota-Driven Regulation in Type 2 Diabetes Mellitus. (n.d.). MDPI.
  • Ligand efficacy shifts a nuclear receptor conformational ensemble between transcriptionally active and repressive states. (2024). bioRxiv.
  • Fluorescence polarization (FP) assay for identification of vitamin D receptor (VDR) ligands. (n.d.). Thermo Fisher Scientific.
  • Fundamentals of Surface Plasmon Resonance (SPR) | Biology Solutions. (2022). YouTube.
  • A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA). (n.d.). PubMed.

Sources

A Validated LC-MS/MS Method for the Sensitive Quantification of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and highly sensitive analytical method for the quantification of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in human plasma. The protocol employs a comprehensive sample preparation strategy involving protein precipitation (PPT) followed by solid-phase extraction (SPE) to ensure high analyte recovery and minimal matrix interference. Analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The method has been structured to meet the rigorous standards required for pharmacokinetic and toxicokinetic studies, with all validation parameters and acceptance criteria detailed in accordance with the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2]

Introduction and Methodological Rationale

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in pharmaceutical development, potentially as a new chemical entity or a critical metabolite. Accurate quantification in biological matrices is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of biological samples like plasma, which contains high concentrations of proteins and lipids, necessitates a highly selective and sensitive analytical approach.[3][4]

1.1. The Choice of LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.[5] The chromatographic separation isolates the analyte from endogenous components, while the mass spectrometer provides two levels of mass filtering (precursor ion and product ion), a process known as Multiple Reaction Monitoring (MRM). This specificity allows for confident quantification even at very low concentrations, minimizing the risk of interference.

1.2. Ionization Strategy

The presence of a carboxylic acid functional group makes 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid an ideal candidate for Electrospray Ionization (ESI) in negative ion mode. In the ESI source, the acidic proton is readily lost, forming a stable carboxylate anion ([M-H]⁻), which is the precursor ion selected for fragmentation and detection.[5]

1.3. Sample Preparation: A Two-Stage Approach for Ultimate Cleanliness

A multi-step sample preparation strategy was developed to systematically remove interfering matrix components, which is critical for reducing ion suppression and ensuring method robustness.[6]

  • Protein Precipitation (PPT): As a primary step, cold acetonitrile is used to efficiently precipitate the bulk of plasma proteins.[7][8] This is a rapid and effective method for initial sample cleanup.[9]

  • Solid-Phase Extraction (SPE): To further purify the sample, the supernatant from the PPT step is subjected to SPE.[10] A polymeric reversed-phase sorbent is employed for this purpose. The rationale is as follows: under acidic conditions, the carboxylic acid analyte is protonated (neutralized), increasing its hydrophobicity and allowing for strong retention on the nonpolar sorbent.[11][12] A subsequent wash step removes polar impurities, and the final elution with a high-organic solvent recovers the concentrated, purified analyte. This dual cleanup approach is superior to either method alone, yielding an exceptionally clean extract for LC-MS/MS analysis.

Comprehensive Analytical Workflow

The following diagram provides a high-level overview of the complete analytical process, from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) + Internal Standard PPT Protein Precipitation (Acetonitrile) Sample->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Centrifuge1->SPE Evap Evaporation & Reconstitution SPE->Evap LC UPLC Separation (Reversed-Phase) Evap->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Concentration) MS->Quant Report Reporting (Concentration Data) Quant->Report

Caption: End-to-end workflow for the bioanalysis of the target analyte.

Detailed Experimental Protocols

3.1. Materials and Reagents

  • Analyte: 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Reference Standard, >99% purity)

  • Internal Standard (IS): 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid-¹³C₆ (or a suitable structural analog like Diflunisal if a stable-isotope labeled standard is unavailable)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid, Ammonium Formate (Optima™ LC/MS Grade)

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from at least six unique donors.

  • SPE Cartridges: Polymeric Reversed-Phase SPE Cartridges (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL)

  • Equipment: Analytical balance, vortex mixer, calibrated pipettes, microcentrifuge, 96-well collection plates, SPE manifold, nitrogen evaporator.

3.2. Preparation of Standards

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • CC and QC Samples: Spike blank human plasma (at 5% v/v) with the appropriate working solutions to achieve the desired final concentrations. Prepare CC standards spanning the intended analytical range and QC samples at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC.

3.3. Step-by-Step Sample Preparation Protocol

  • Sample Aliquoting: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the IS working solution (e.g., at 100 ng/mL) to all tubes except for double blanks.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.[13]

    • Vortex vigorously for 60 seconds to ensure complete protein denaturation.[8]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer & Dilution: Carefully transfer the supernatant to a clean tube. Add 600 µL of 2% formic acid in water. This acidification step is critical to neutralize the analyte for efficient SPE binding.[12]

  • Solid-Phase Extraction (SPE): [14]

    • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

    • Load: Load the entire diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove residual polar interferences.

    • Elute: Elute the analyte and IS with 1 mL of methanol into a clean collection plate or tube.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Mix thoroughly.

    • The sample is now ready for injection.

3.4. LC-MS/MS Instrumental Conditions

The following parameters serve as a validated starting point and should be optimized for the specific instrument used.

LC Parameters Suggested Conditions
System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C
MS Parameters Suggested Conditions
System Triple Quadrupole MS (e.g., Sciex 7500, Thermo TSQ Altis)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
MRM Transitions Analyte: m/z 263.0 -> 219.0 (Quantifier, loss of CO₂); m/z 263.0 -> 184.0 (Qualifier, loss of CO₂ and Cl) IS (¹³C₆): m/z 269.0 -> 225.0
Collision Energy To be optimized for each transition

Bioanalytical Method Validation (BMV)

The method must be validated according to regulatory guidelines to ensure its reliability for study sample analysis.[15][16] The following parameters must be assessed.

Validation Parameter Purpose Acceptance Criteria (per FDA M10 Guidance[2])
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). A regression coefficient (r²) of ≥0.99 is typical.
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Intra- & Inter-Assay: For QC samples (L, M, H), mean accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%. At the LLOQ, both should be within ±20% and ≤20%, respectively.
Recovery To determine the efficiency of the extraction process.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The IS-normalized matrix factor %CV across ≥6 lots of matrix should be ≤15%.
Stability To ensure the analyte is stable under various handling and storage conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration. Includes bench-top, freeze-thaw, and long-term stability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in human plasma. The combination of protein precipitation and solid-phase extraction provides a superiorly clean sample, minimizing matrix effects and enabling high sensitivity. The detailed LC-MS/MS parameters and rigorous validation framework ensure that the method is reliable and suitable for use in regulated bioanalytical laboratories, supporting critical drug development decisions.

References

  • Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. PubMed. Available at: [Link]

  • Satoh, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Villasenor, A., et al. (N/A). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]

  • Kumar, A., et al. (N/A). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central. Available at: [Link]

  • Agilent Technologies. (N/A). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]

  • Higashi, T. (2017). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • Satoh, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Waters Corporation. (N/A). Analysis of Antibiotics in Plasma for Clinical Research. Waters Corporation. Available at: [Link]

  • KCAS. (N/A). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Available at: [Link]

  • MDPI. (N/A). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]

  • ATSDR. (N/A). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. ATSDR. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available at: [Link]

  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI. Available at: [Link]

  • MDPI. (N/A). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. Available at: [Link]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. European Bioanalysis Forum. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • Agilent Technologies. (N/A). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. Available at: [Link]

  • Slideshare. (N/A). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Available at: [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to optimize conditions, troubleshoot issues effectively, and ensure the integrity of your results.

Foundational Knowledge: The Suzuki-Miyaura Coupling

The synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples an organoboron species (e.g., a boronic acid) with an organohalide.[1] For our target molecule, the likely coupling partners are (4-chlorophenyl)boronic acid and a halogenated 2-fluoro-5-carboxy-benzene derivative (such as 5-bromo-2-fluorobenzoic acid).

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this mechanism is crucial for effective troubleshooting, as each step has specific requirements regarding catalyst, base, and solvent.

Visualizing the Core Mechanism

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Enters Cycle ArX R¹-X (Aryl Halide) ArX->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base_Activation [R²-B(OH)₃]⁻ Base_Activation->Transmetalation Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronic_Acid->Base_Activation Activation Base Base (e.g., OH⁻) Base->Base_Activation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Biphenyl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow & Baseline Protocol

A successful synthesis relies on a robust and well-planned workflow. The following diagram and protocol represent a typical starting point for the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

General Experimental Workflow

Workflow Prep 1. Reagent Preparation & Degassing Setup 2. Reaction Setup (Inert Atmosphere) Prep->Setup Reaction 3. Heating & Monitoring (TLC / LC-MS) Setup->Reaction Workup 4. Aqueous Work-up & Extraction Reaction->Workup Purify 5. Purification (Crystallization / Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, m.p.) Purify->Characterize

Caption: A standard workflow for Suzuki coupling synthesis.

Baseline Protocol

This protocol is a generalized starting point. Optimization will likely be necessary.

  • Reagent Preparation:

    • To a reaction vessel, add 5-bromo-2-fluorobenzoic acid (1.0 equiv), (4-chlorophenyl)boronic acid (1.1-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add a suitable base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Reaction Setup:

    • Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes.

    • Add degassed solvent(s). A common system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).[3]

  • Heating and Monitoring:

    • Heat the reaction mixture to a temperature typically between 80-110 °C.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

  • Aqueous Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~2-4 to precipitate the carboxylic acid product.[5]

  • Purification:

    • Filter the resulting precipitate and wash with water.[5]

    • If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.[6]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is very low or non-existent. What are the most likely causes?

A1: Low yield is a common issue in cross-coupling reactions and can stem from several factors.[7][8] Here is a checklist of potential causes and solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst.[3] If you are using a Pd(II) precatalyst, it must be reduced in situ. More importantly, Pd(0) catalysts, especially those with phosphine ligands, are sensitive to oxygen.

    • Causality: Oxygen can oxidize the phosphine ligands and the Pd(0) center, leading to the formation of palladium black (inactive Pd metal) and phosphine oxides, effectively killing the catalyst.

    • Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire reaction setup and duration.

  • Inappropriate Base or Solvent System: The base plays a critical role in activating the boronic acid for transmetalation.[1][9] Its effectiveness is highly dependent on the solvent system.

    • Causality: The base must be sufficiently soluble and strong enough to form the reactive boronate species [Ar-B(OH)₃]⁻.[1] Weak bases like Na₂CO₃ may require aqueous conditions to be effective, while stronger bases like K₃PO₄ can work in less polar, anhydrous environments.[2] The presence of the carboxylic acid group on your substrate can be neutralized by the base, potentially requiring a higher equivalence of base.

    • Solution: Refer to the table below for common base/solvent combinations. If using a weaker base like Na₂CO₃, ensure water is part of your solvent system.[3] For more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or DMF might be necessary.[10]

  • Protodeboronation of the Boronic Acid: This is a key side reaction where the boronic acid C-B bond is cleaved by a proton source, reverting it to chlorobenzene.

    • Causality: This process competes with the desired transmetalation step and is often accelerated by excess water or acidic impurities under thermal conditions. While some water is often beneficial, too much can be detrimental.

    • Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are generally more stable and less prone to protodeboronation.[3] Ensure your starting materials are pure and avoid overly hydrous conditions or prolonged reaction times at high temperatures.

Q2: I'm observing significant amounts of side products, particularly homocoupling of my boronic acid (4,4'-dichlorobiphenyl). How can I prevent this?

A2: Homocoupling is a classic side reaction in Suzuki couplings, often pointing to the presence of oxygen.

  • Causality: In the presence of oxygen, a palladium-catalyzed oxidative dimerization of the boronic acid can occur, leading to the formation of a symmetric biaryl (in this case, 4,4'-dichlorobiphenyl). This pathway consumes your boronic acid and catalyst, reducing the yield of the desired product.

  • Solution: The primary solution is rigorous exclusion of oxygen. Re-evaluate your degassing procedure for all solvents and ensure your reaction vessel is leak-proof and maintained under a positive inert gas pressure. Reducing the catalyst loading can sometimes minimize this side reaction, as can ensuring the stoichiometry of the boronic acid is not excessively high (typically 1.1 to 1.3 equivalents is sufficient).

Q3: My purification is difficult. The product is hard to separate from starting materials or byproducts.

A3: Purification of biphenyl carboxylic acids can be challenging but can often be simplified with a proper work-up strategy.

  • Causality: The product, being a carboxylic acid, has a distinct acidic proton. This property can be exploited to separate it from neutral organic compounds like unreacted aryl halide, homocoupled byproducts, or phosphine ligands.

  • Solution: Acid-Base Extraction.

    • After the reaction, perform your initial aqueous work-up.

    • Instead of immediately acidifying, first extract the reaction mixture with a base (e.g., 1M NaOH or a saturated NaHCO₃ solution). Your carboxylic acid product will deprotonate to form a water-soluble carboxylate salt and move into the aqueous layer.

    • Separate the layers. The organic layer will contain neutral impurities (homocoupled products, residual aryl halide). The aqueous layer contains your desired product.

    • Wash the basic aqueous layer once with an organic solvent (like EtOAc or ether) to remove any trapped neutral impurities.

    • Slowly acidify the clean aqueous layer with cold 1M or 2M HCl.[5] Your product, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, will precipitate out as a solid.

    • Filter the solid, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.[5] This procedure often yields a product of high purity, potentially avoiding the need for column chromatography.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is best for this synthesis?

A: There is no single "best" combination, as the optimal choice depends on factors like cost, scale, and the reactivity of your specific substrates.[8]

  • For General Screening: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable choice for many Suzuki reactions and a good starting point.[10]

  • For Challenging Substrates: Aryl chlorides are generally less reactive than bromides or iodides.[1][2] While your aryl partner is a bromide (or iodide), the electronic properties of the fluoro and carboxylic acid groups can influence reactivity. If you experience low reactivity, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos, often in combination with a Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂.[10] These advanced ligands can promote the rate-limiting oxidative addition step.[3]

Q: Do I need to protect the carboxylic acid group?

A: Generally, no. The Suzuki-Miyaura coupling is well-known for its excellent functional group tolerance, and carboxylic acids are usually compatible. The base used in the reaction will deprotonate the carboxylic acid to its carboxylate form, which is typically unreactive towards the palladium catalyst. However, you must account for this by using at least one extra equivalent of base in your reaction setup.

Q: What is the ideal reaction temperature and time?

A: A typical starting point is between 80-100 °C.[4] The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction's progress (e.g., every 1-2 hours) using TLC or LC-MS. Driving the reaction for too long after completion can lead to the formation of degradation products and complicate purification. The goal is to stop the reaction once the limiting reagent (usually the aryl halide) has been consumed.

Table 1: Common Reaction Conditions for Suzuki-Miyaura Coupling
ParameterOption 1 (Standard)Option 2 (For Higher Reactivity)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + Ligand (e.g., XPhos)Pd(PPh₃)₄ is a reliable workhorse. Buchwald-Hartwig type ligands like XPhos accelerate oxidative addition and improve catalyst stability.[3][10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Carbonates are mild and cost-effective, but often require aqueous conditions. Phosphates and cesium carbonate are stronger bases, more soluble in organic solvents, and can be more effective.[2][11]
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1), DMFThe choice of solvent affects the solubility of the base and reactants.[3] DMF is a polar aprotic solvent that can increase reaction rates but can be harder to remove.[4]
Temperature 80 - 90 °C90 - 110 °CHigher temperatures can increase the reaction rate but may also promote side reactions like protodeboronation.[4]

References

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7). ResearchGate. [Link]

  • The Suzuki Reaction. Myers, Chem 115. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017, December 4). ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. (2018, October 2). ResearchGate. [Link]

  • 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important biphenyl compound, with a focus on identifying and mitigating side product formation. Our approach is grounded in mechanistic understanding to provide robust, field-tested solutions.

The synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in various pharmaceutical applications, is commonly achieved via a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[2] While powerful, the reaction is complex and can be prone to several side reactions that reduce yield and complicate purification.[3] This guide will help you navigate these challenges.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues related to impurities and side products in a question-and-answer format.

Q1: I'm observing a significant amount of a symmetrical biaryl impurity derived from my boronic acid starting material. What is this, and how can I prevent it?

A1: This impurity is a homo-coupling product of the boronic acid.

This is one of the most common side reactions in Suzuki couplings.[4] It occurs when two molecules of the boronic acid couple to form a symmetrical biaryl.

Causality:

The primary cause of boronic acid homo-coupling is the presence of Pd(II) species in the reaction mixture, often exacerbated by the presence of oxygen.[3][4] If your palladium source is a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) or if your Pd(0) catalyst is oxidized by residual air, the Pd(II) can react with two equivalents of the boronic acid to form the homo-coupled product and regenerate Pd(0).[3][5] This process can be a competing catalytic cycle, especially if the oxidative addition of the aryl halide to Pd(0) is slow.

Troubleshooting Protocol:

  • Thorough Degassing: Oxygen is a key culprit in promoting homo-coupling by oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[3][4]

    • Action: Before adding the catalyst, thoroughly degas your reaction mixture (solvents, reagents, and vessel) by bubbling an inert gas (Argon or Nitrogen) through the solution for at least 20-30 minutes. Alternatively, use a freeze-pump-thaw technique for more rigorous oxygen removal.

  • Choice of Palladium Source: Using a Pd(0) precatalyst can be advantageous over Pd(II) salts.

    • Action: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. While Pd(II) precatalysts are common, they rely on an in-situ reduction to Pd(0), which can sometimes be inefficient and lead to residual Pd(II).[3]

  • Reaction Conditions:

    • Action: Ensure your reaction is run under a positive pressure of an inert gas. Avoid any potential for air leaks in your reaction setup.

Q2: My analytical data shows the presence of a dehalogenated arene corresponding to my aryl halide starting material. What causes this and how can I minimize it?

A2: This side product is the result of a dehalogenation reaction.

Dehalogenation is another common side reaction where the halide on your starting material is replaced by a hydrogen atom.[3]

Causality:

This side reaction occurs after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated arene and a Pd(0) species.[3] Common hydride sources can be amine bases, alcoholic solvents, or even trace water.

Troubleshooting Protocol:

  • Solvent and Base Selection: The choice of solvent and base is critical to minimize sources of hydride.

    • Action: If using an alcohol or amine-based solvent/base, consider switching to alternatives. For instance, instead of triethylamine, a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base can be used. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3]

  • Ligand Choice: The electronic properties of the phosphine ligand can influence the rate of reductive elimination of the dehalogenated product.

    • Action: Experiment with different phosphine ligands. More electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.

Q3: A significant portion of my boronic acid is being converted back to the corresponding arene without the boron group. How do I prevent this?

A3: This is due to protodeboronation, a reaction that cleaves the C-B bond.

Protodeboronation is an undesirable side reaction where the boronic acid is hydrolyzed, replacing the boronic acid group with a hydrogen atom.[6][7] This is particularly problematic with electron-rich or heteroaryl boronic acids.

Causality:

This reaction is often catalyzed by the base and water present in the Suzuki-Miyaura coupling.[6][7] The mechanism involves the attack of a hydroxide ion on the boron atom, followed by protonolysis of the carbon-boron bond. Palladium-phosphine complexes themselves can also catalyze this process.[6] Running the reaction at elevated temperatures for extended periods can exacerbate this issue.[8]

Troubleshooting Protocol:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.

    • Action: Consider synthesizing or purchasing the pinacol ester of your boronic acid.

  • Choice of Base and Solvent: Milder bases and anhydrous conditions can suppress this side reaction.

    • Action: Use anhydrous solvents. While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided. Bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are sometimes less prone to causing protodeboronation compared to strong aqueous bases.[9]

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, a lower temperature for a longer duration is preferable to a high temperature for a short time.[8]

Data Summary and Visualization

The following table summarizes the common side products and mitigation strategies.

Side Product Structure Common Cause(s) Mitigation Strategies
Boronic Acid Homo-coupling Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-ArPresence of Pd(II) and oxygen.[3]Thoroughly degas the reaction mixture; use a Pd(0) precatalyst; maintain an inert atmosphere.
Dehalogenation Ar-X → Ar-HHydride sources (e.g., amine bases, alcohol solvents).[3]Use aprotic solvents (dioxane, THF); use carbonate or phosphate bases.
Protodeboronation Ar-B(OH)₂ → Ar-HPresence of water and base; elevated temperatures.[6][8]Use boronic esters; use anhydrous solvents; employ milder bases (e.g., CsF); optimize reaction temperature.

Diagram: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add ar_pd_x Ar¹-Pd(II)L₂-X ox_add->ar_pd_x trans Transmetalation ar_pd_x->trans dehalo Dehalogenation ar_pd_x->dehalo [H⁻] source ar_pd_ar Ar¹-Pd(II)L₂-Ar² trans->ar_pd_ar red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Desired Product) red_elim->product dehalo_prod Ar¹-H dehalo->dehalo_prod proto Protodeboronation proto_prod Ar²-H proto->proto_prod homo Homo-coupling homo_prod Ar²-Ar² homo->homo_prod Pd(II), O₂ boronic Ar²-B(OR)₂ boronic->trans Base boronic->proto boronic->homo aryl_halide Ar¹-X aryl_halide->ox_add

Caption: The Suzuki-Miyaura cycle with points of divergence for common side reactions.

Experimental Protocols

Standard Protocol for Synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

This is a general guideline and may require optimization.

  • Reagent Setup: To a flame-dried Schlenk flask, add 2-bromo-4-fluorobenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Degassing: Bubble argon gas through the stirred mixture for 30 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand if required.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid.[10]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or High Impurity analyze Analyze Crude Product (LC-MS, NMR) start->analyze identify Identify Major Side Product(s) analyze->identify is_homo Homo-coupling? identify->is_homo is_dehalo Dehalogenation? is_homo->is_dehalo No action_homo Improve Degassing Use Pd(0) Precatalyst is_homo->action_homo Yes is_proto Protodeboronation? is_dehalo->is_proto No action_dehalo Change Solvent/Base (e.g., to Dioxane/K₂CO₃) is_dehalo->action_dehalo Yes action_proto Use Boronic Ester Lower Temperature Use Anhydrous Solvents is_proto->action_proto Yes re_run Re-run Optimized Reaction action_homo->re_run action_dehalo->re_run action_proto->re_run end Successful Synthesis re_run->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling? A1: The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.[2][12]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[2][13]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]

Q2: Which analytical techniques are best for identifying these side products? A2: A combination of techniques is most effective. LC-MS is excellent for identifying the molecular weights of the product and various impurities, giving you a quick overview of the reaction's success.[14] ¹H NMR and ¹³C NMR are crucial for confirming the exact structures of the isolated product and impurities.[15]

Q3: How can I best purify the final product away from these side products? A3: The purification strategy depends on the properties of the side products.

  • Acid-Base Extraction: Since the desired product is a carboxylic acid, you can perform an acid-base extraction. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like NaHCO₃), the carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like homo-coupled products) in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.[10]

  • Column Chromatography: Silica gel chromatography can be effective for separating products with different polarities.[11]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). DE19831817C1 - Production of biphenyl carboxylic acid compounds.
  • PubMed. (2023, January 15). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Reddit. (2022, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry. Retrieved from [Link]

  • ChemRxiv. (2024, August 7). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • International Union of Crystallography. (2022, August 10). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Austin Publishing Group. (2023, January 24). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Retrieved from [Link]

  • Ghosh, A. et al. (2014). A review on recent advances of impurities and degradation products in pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Semantic Scholar. (2021, October 27). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

Sources

Common impurities in commercial batches of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purity of this compound. As a critical building block in pharmaceutical development, understanding and controlling its impurity profile is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities.

Understanding the Synthetic Landscape

The most prevalent commercial synthesis route for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its analogs involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This is typically followed by the hydrolysis of a precursor, often a nitrile or an ester, to yield the final carboxylic acid. This synthetic pathway, while efficient, is susceptible to several side reactions that can introduce a range of impurities into the final product.

Synthesis_Pathway cluster_0 Suzuki-Miyaura Coupling cluster_1 Hydrolysis cluster_side_reactions Potential Side Reactions SM1 2-Bromo-4-fluorobenzonitrile Intermediate 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carbonitrile SM1->Intermediate SM2 (4-chlorophenyl)boronic acid SM2->Intermediate Protodeboronation Protodeboronation (forms Chlorobenzene) SM2->Protodeboronation Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst->Intermediate Homocoupling Homocoupling (e.g., 4,4'-dichlorobiphenyl) Catalyst->Homocoupling FinalProduct 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid Intermediate->FinalProduct IncompleteHydrolysis Incomplete Hydrolysis (Amide Impurity) Intermediate->IncompleteHydrolysis Reagent Acid or Base (e.g., HCl, NaOH) Reagent->FinalProduct

Caption: General synthetic route and common impurity formation pathways.

Frequently Asked Questions (FAQs) on Common Impurities

This section addresses the most common questions regarding impurities found in commercial batches of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Q1: What are the primary classes of impurities I should be aware of in my sample?

You can generally categorize impurities into four main groups:

  • Synthesis-Related Impurities: These are the most common and arise directly from the manufacturing process. They include unreacted starting materials, byproducts from side reactions (e.g., homocoupling), and incompletely reacted intermediates.[3]

  • Residual Starting Materials & Reagents: Traces of the initial building blocks, such as 2-bromo-4-fluorobenzonitrile or (4-chlorophenyl)boronic acid, may persist if purification is incomplete.

  • Catalyst Residues: The Suzuki coupling reaction utilizes a palladium catalyst.[1] Residual palladium is a major concern in pharmaceutical applications and must be carefully controlled to levels stipulated by regulatory bodies like the ICH.

  • Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., strong light, high temperatures, or aggressive pH) could potentially lead to degradation, though specific pathways for this molecule are not widely documented.[4]

Q2: My LC-MS analysis shows a peak with m/z 222. What is this likely to be?

A peak at m/z 222 (for the dichloro isotope pattern) strongly suggests the presence of 4,4'-dichlorobiphenyl . This is a classic byproduct of the Suzuki-Miyaura reaction, formed through a side reaction called "homocoupling," where two molecules of the (4-chlorophenyl)boronic acid starting material couple with each other. This is often promoted by the presence of oxygen in the reaction mixture.[5]

Q3: I've detected a compound that appears to be one of the starting materials but is missing a key functional group. What happened?

This is likely due to one of two common side reactions:

  • Protodeboronation: The boronic acid group (-B(OH)₂) is replaced by a hydrogen atom. In this synthesis, (4-chlorophenyl)boronic acid would be converted to chlorobenzene. This side reaction can be facilitated by the reaction conditions, particularly the presence of aqueous base and elevated temperatures.[6]

  • Hydrodehalogenation: The halide atom (in this case, bromine from 2-bromo-4-fluorobenzonitrile) is replaced by a hydrogen atom. This results in the formation of 4-fluorobenzonitrile.

Q4: My sample contains a peak with a mass exactly 1 unit lower than the final product (amide vs. acid). What is this impurity?

This impurity is almost certainly 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxamide . It arises from the incomplete hydrolysis of the nitrile intermediate (4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carbonitrile). The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8] If the reaction time, temperature, or reagent concentration is insufficient, this amide can remain as a significant impurity.

Troubleshooting Guide for Experimental Issues

Q1: My HPLC/UPLC chromatogram shows several unexpected peaks. How can I systematically identify them?

An unexpected chromatographic profile requires a logical diagnostic approach. Simply observing peaks is insufficient; identification is key to remediation.

Troubleshooting_Workflow Start Observe Unexpected Peak(s) in HPLC/UPLC Step1 Step 1: Analyze with Mass Spectrometry (LC-MS) Start->Step1 Step2 Step 2: Compare m/z with Potential Impurities Step1->Step2 Step3 Step 3: Spike Sample with Known Standards Step2->Step3 Decision Peak Identity Confirmed? Step3->Decision Action1 Proceed with Targeted Purification Decision->Action1 Yes Action2 Requires Isolation and Structural Elucidation (e.g., NMR) Decision->Action2 No

Sources

Technical Support Center: Experimental Stability of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1181639-60-0). This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of this compound during experimental procedures. Given the fluorinated biphenyl structure, this molecule possesses high chemical and biological stability, which is advantageous in many applications.[1] However, like all complex organic molecules, its integrity can be compromised under specific environmental and chemical conditions. This guide offers troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid?

A1: While this compound is generally stable, several factors can contribute to its degradation. These include exposure to high-energy light (photodegradation), elevated temperatures, strong oxidizing or reducing agents, and extreme pH conditions which may lead to decarboxylation. The presence of certain metal catalysts could also potentially promote dehalogenation or other reactions.

Q2: How can I visually identify if my sample has degraded?

A2: Visual inspection can sometimes provide initial clues of degradation. Look for a change in color of the solid material or solution, the appearance of cloudiness or precipitation in what should be a clear solution, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques are essential for confirming the integrity of your sample.

Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?

A3: To ensure long-term stability, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound in a cool, dark, and dry place. For extended storage, refrigeration or freezing is advisable.

Q4: Which analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for monitoring the stability of this compound, as it can separate the parent compound from potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is even more powerful, as it can help in the identification of the degradation products by providing molecular weight information.[2] For structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.

Troubleshooting Guide

Problem 1: I'm observing a loss of my compound in solution over time, even when stored in the dark.

Possible Causes:

  • Solvent Reactivity: The solvent system may be reacting with your compound. Although generally stable, certain solvents can promote degradation, especially if they contain impurities.

  • pH Instability: The pH of your solution could be outside the optimal stability range for the carboxylic acid functionality.

  • Microbial Degradation: If the solvent is not sterile and contains water, microbial growth could lead to the degradation of the compound.[3]

Solutions:

  • Solvent Selection: Use high-purity, degassed solvents. If you suspect solvent reactivity, perform a small-scale stability study with a few different recommended solvents (see Table 1).

  • pH Control: Buffer your solution to a pH where the carboxylic acid is stable, typically in the acidic to neutral range. Avoid strongly basic conditions.

  • Sterile Filtration: If working with aqueous solutions for extended periods, consider sterile filtering your solution to prevent microbial contamination.

Table 1: Recommended Solvents for Stability Studies

SolventSuitabilityNotes
AcetonitrileExcellentGood for HPLC/LC-MS analysis.
MethanolGoodUse high-purity grade.
Dimethyl Sulfoxide (DMSO)Good for stock solutionsCan be difficult to remove and may affect some assays.
Ethyl AcetateGoodOften used in synthetic procedures.[1]
Water (buffered)Fair to GoodStability is highly pH-dependent.
Problem 2: My reaction yield is lower than expected, and I suspect degradation of the starting material.

Possible Causes:

  • Thermal Degradation: The reaction temperature may be too high, causing decarboxylation or other thermal decomposition pathways. Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[4]

  • Reagent Incompatibility: One or more of the reagents in your reaction mixture may be incompatible with the starting material, leading to its degradation.

  • Photodegradation: If your reaction is sensitive to light, exposure to ambient or UV light could be degrading the compound. Halogenated biphenyls are known to be susceptible to photodechlorination.[5]

Solutions:

  • Temperature Optimization: If possible, run the reaction at a lower temperature. Perform a time-course analysis at different temperatures to assess the stability of the starting material under the reaction conditions.

  • Reagent Compatibility Check: Before running the full-scale reaction, perform small-scale experiments to check for any adverse reactions between your starting material and the reagents.

  • Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize light exposure.

Problem 3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if these are degradation products?

Step-by-Step Protocol for Investigating Unexpected Peaks:

  • Blank Analysis: Inject a sample of your solvent (the "blank") to ensure the unexpected peaks are not coming from the solvent itself.

  • Forced Degradation Study: Intentionally expose your compound to harsh conditions (e.g., strong acid, strong base, high heat, UV light, oxidation) for a short period. Analyze these "stressed" samples by HPLC/LC-MS. If the unexpected peaks increase in intensity in the stressed samples, they are likely degradation products.

  • Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to check the peak purity of your main compound. Co-eluting impurities can sometimes appear as small, unexpected peaks.

  • Mass Analysis: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unexpected peaks. A potential decarboxylation product would have a mass that is 44 Da less than the parent compound. A dehalogenation product would show a mass loss corresponding to the halogen atom.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing robust experiments. Below are two plausible mechanisms for the degradation of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

1. Photodegradation (Dechlorination)

The carbon-chlorine bond can be susceptible to homolytic cleavage upon exposure to UV light, leading to a radical intermediate that can then abstract a hydrogen atom from the solvent or another molecule.

G cluster_0 Photodegradation Pathway Start 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid UV UV Light (hν) Start->UV Absorption of Photon Radical Biphenyl Radical Intermediate UV->Radical Homolytic Cleavage of C-Cl bond Product 6-Fluoro-[1,1'-biphenyl]-3-carboxylic acid Radical->Product Hydrogen Abstraction Solvent Solvent (H-donor) Solvent->Product

Caption: Proposed photodechlorination pathway.

2. Thermal Decarboxylation

At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, particularly in the presence of trace amounts of acid or metal catalysts.[6][7]

G cluster_1 Thermal Decarboxylation Pathway Start 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid Heat Heat (Δ) Start->Heat Input of Thermal Energy Intermediate Unstable Intermediate Heat->Intermediate Product 4'-Chloro-6-fluoro-1,1'-biphenyl + CO2 Intermediate->Product Loss of CO2

Caption: Proposed thermal decarboxylation pathway.

References

  • 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid | CAS NO. 1181639-60-0. (n.d.). C&L Inventory.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). ACS Omega. [Link]

  • Decarboxylation of aromatic carboxylic acids by gold(i)-N-heterocyclic carbene (NHC) complexes. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 26, 2026, from [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Photochemistry of bioactive compounds. Photochemical processes of polychlorinated biphenyls. (n.d.). Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-Chagas agents. (n.d.). PMC. Retrieved January 26, 2026, from [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). (2022, June 8). ChemRxiv. [Link]

  • New 4'-(3,4-dicarboxylphenyloxy)-4-biphenyl carboxylic acid appended Ni(II) complexes as photocatalysts for dimetridazole photodegradation. (2023, November).
  • Process for the preparation of biphenyl intermediates. (n.d.). Google Patents.
  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. (2021, September 7). ACS Catalysis. [Link]

  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2024, November 28). Googleapis.com.
  • New 4′-(3,4-dicarboxylphenyloxy)-4-biphenyl carboxylic acid appended Ni(II) complexes as photocatalysts for dimetridazole photodegradation. (2025, September 13). University of Michigan Library.
  • Degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707. (2008, July 9). Applied and Environmental Microbiology. [Link]

  • SAFETY DATA SHEET. (2023, October 11). CymitQuimica.
  • 40 CFR 302.4 -- Hazardous substances and reportable quantities. (n.d.). eCFR. Retrieved January 26, 2026, from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. (2025, October 30). NIH.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC. [Link]

  • Process for the decarboxylation of aromatic carboxylic acids. (n.d.). Google Patents.
  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. (n.d.). Research Repository UCD.
  • 6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute.
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025, December 22). OSTI.GOV.
  • Laboratory Safety Manual. (n.d.). UAMS. Retrieved January 26, 2026, from [Link]

  • Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. (2022, November 30). ACS Omega. [Link]

  • Biomonitoring California Priority Chemicals. (2019, February). Biomonitoring California.
  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. (2022, June 15). MDPI. [Link]

  • Appendix II to 40 CFR Part 261 -- Method 1311 Toxicity Characteristic Leaching Procedure (TCLP). (n.d.). eCFR.
  • 4'-FLUOROBIPHENYL-3-CARBOXYLIC ACID. (2024, April 9). ChemBK.

Sources

Technical Support Center: Interpreting Unexpected Results in Assays with 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in their experimental workflows. This guide is designed to provide expert insights and practical troubleshooting advice for interpreting unexpected assay results. As scientists and drug development professionals, we understand that robust and reproducible data is paramount. This resource is structured to help you diagnose and resolve common issues, ensuring the integrity of your findings.

Introduction to 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid belongs to the biphenyl carboxylic acid class of compounds, which are known to have diverse biological activities. Related structures have been investigated for their roles as anticancer agents and modulators of nuclear receptors.[1][2] Specifically, some biphenyl carboxylic acid derivatives have been shown to act as covalent inverse agonists of PPARG or to inhibit de novo pyrimidine nucleotide biosynthesis.[1][3] Given its chemical structure, this compound has the potential for various interactions within biological assays, which can sometimes lead to unexpected outcomes. This guide will walk you through a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions you might have when working with 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Q1: My compound is showing activity in a fluorescence-based assay, but I'm not sure if it's a true hit. What should I check first?

A1: The first step is to rule out compound autofluorescence.[4][5][6][7] Run a control experiment with your compound in the assay buffer without the biological target or other assay components. If you observe a signal, your compound is likely autofluorescent at the excitation and emission wavelengths of your assay.

Q2: I'm observing poor dose-response curves or inconsistent results between replicates. What could be the issue?

A2: This could be due to poor solubility or aggregation of the compound at higher concentrations.[6][8] Carboxylic acids, especially those with a biphenyl structure, can have limited aqueous solubility.[9] Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your aqueous assay buffer. Also, consider the final concentration of the organic solvent in your assay, as high concentrations can affect protein function.

Q3: My compound seems to be a promiscuous inhibitor, showing activity in multiple, unrelated assays. Why might this be happening?

A3: Promiscuous inhibition can be a sign of non-specific activity, such as compound aggregation, chemical reactivity, or interference with the assay technology itself (e.g., luciferase inhibition).[5][6][7][10] It is crucial to perform counter-screens and orthogonal assays to confirm that the observed activity is specific to your target of interest.

Q4: How can I be sure my compound is stable in my assay conditions over the course of the experiment?

A4: Compound stability is a critical factor.[8][11] You can assess stability by incubating your compound in the assay buffer for the duration of your experiment, and then analyzing the sample by HPLC or LC-MS to check for degradation products. This is particularly important for assays with long incubation times or harsh conditions.

In-Depth Troubleshooting Guides

When faced with unexpected results, a systematic approach is key. Below are detailed troubleshooting guides for common scenarios.

Scenario 1: High Background Signal or Apparent Activation in a Fluorescence-Based Assay

Unexpectedly high fluorescence readings can mask true inhibition or lead to false-positive results.

Many small molecules inherently fluoresce, which can interfere with fluorescence-based assays.[4][5][6]

Troubleshooting Workflow:

A High Background Signal Observed B Run Compound-Only Control (Compound + Assay Buffer) A->B C Is Signal > 2x Buffer Blank? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Proceed to Other Causes C->E No F Mitigation Strategies D->F G Change Fluorophore (Red-Shifted Dye) F->G H Decrease Compound Concentration F->H I Use an Orthogonal Assay (e.g., Label-Free) F->I

Caption: Workflow to diagnose and mitigate compound autofluorescence.

Experimental Protocol: Assessing Compound Autofluorescence

  • Prepare Samples:

    • Blank: Assay buffer only.

    • Compound Control: 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid at the highest concentration used in your assay, diluted in assay buffer.

    • Positive Control (Optional): A known fluorescent compound.

  • Incubation: Incubate the plate under the same conditions as your main assay (time, temperature).

  • Read Fluorescence: Measure the fluorescence intensity using the same filter set as your primary assay.

  • Analysis: If the fluorescence of the "Compound Control" is significantly higher (e.g., >2-3 standard deviations) than the "Blank," then autofluorescence is a likely issue.

Poorly soluble compounds can form precipitates that scatter light, leading to artificially high readings in fluorescence plate readers.[4]

Troubleshooting Steps:

  • Visual Inspection: Visually inspect the wells containing the highest concentrations of your compound for any cloudiness or precipitate.

  • Solubility Assessment: Determine the aqueous solubility of your compound. You can do this by preparing a dilution series and measuring the absorbance at a wavelength where the compound absorbs, looking for a deviation from linearity at higher concentrations.

  • Assay Buffer Optimization: Consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) to your assay buffer to improve compound solubility and prevent aggregation.

Scenario 2: Irreproducible Results or a Shallow Dose-Response Curve

These issues often point to problems with the compound's behavior in the assay solution.

At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to reproducible but artifactual inhibition.[5][6][7]

Troubleshooting Workflow:

A Irreproducible Results or Shallow Dose-Response B Perform Assay with 0.01% Tween-20 A->B C Is Activity Significantly Reduced? B->C D Yes: Aggregation is Likely C->D Yes E No: Consider Other Causes C->E No F Further Confirmation D->F G Dynamic Light Scattering (DLS) F->G H Counter-Screen with Unrelated Enzyme (e.g., β-lactamase) F->H

Caption: Diagnostic workflow for suspected compound aggregation.

Experimental Protocol: Detergent Test for Aggregation

  • Prepare Two Sets of Assay Buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Tween-20.

  • Run Dose-Response: Perform the dose-response experiment for 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in parallel using both Buffer A and Buffer B.

  • Analyze Data: If the compound's potency is significantly reduced (i.e., the IC50 value increases) in the presence of Tween-20, it is a strong indicator of aggregation-based activity.

The compound may be chemically reacting with components of your assay, such as proteins (e.g., through covalent modification) or assay reagents.[8][10] While some drugs are designed to be covalent modifiers, it's important to confirm if this is an intended mechanism of action.

Troubleshooting Steps:

  • Pre-incubation Experiment: Incubate the target protein with the compound for varying amounts of time before initiating the assay. A time-dependent increase in inhibition may suggest covalent modification.

  • Washout Experiment: After incubating the target with the compound, remove the unbound compound (e.g., by dialysis or size-exclusion chromatography). If the target's activity does not recover, this suggests an irreversible or very slowly reversible interaction, possibly covalent.

  • Mass Spectrometry: For a definitive answer, analyze the target protein by mass spectrometry after incubation with the compound to look for a mass shift corresponding to the addition of the compound.

Data Summary and Interpretation

When troubleshooting, it's helpful to organize your data systematically.

Unexpected Result Potential Cause Key Diagnostic Experiment Interpretation of Positive Result
High background signalAutofluorescenceCompound-only controlSignal is high without target protein.
Irreproducible dataPoor solubilityVisual inspection, solubility assayPrecipitate is visible; solubility is low.
Shallow dose-responseAggregationAssay with 0.01% Tween-20Potency is significantly reduced with detergent.
Time-dependent inhibitionCovalent modificationPre-incubation studyInhibition increases with pre-incubation time.
Promiscuous activityAssay interferenceLuciferase counter-screenCompound inhibits luciferase directly.

Conclusion

Interpreting unexpected results is a critical part of the scientific process. By systematically investigating potential artifacts such as compound autofluorescence, aggregation, and chemical reactivity, researchers can gain confidence in their data and make well-informed decisions in their drug discovery and development programs. This guide provides a framework for troubleshooting issues that may arise when working with 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid. Remember that orthogonal assays and careful experimental design are your best tools for validating true biological activity.

References

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH . (2025). National Center for Biotechnology Information. [Link]

  • Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed . (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors - PubMed . (1985). Cancer Research. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. - ResearchGate . (2023). Journal of Chemical Information and Modeling. [Link]

  • WO2011009852A2 - Pharmaceutical compositions - Google Patents. (2011).
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH . (2023). Journal of Chemical Information and Modeling. [Link]

  • Regulatory Knowledge Guide for Small Molecules - NIH SEED Office . (n.d.). NIH SEED Office. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH . (2010). Current Opinion in Chemical Biology. [Link]

  • Assay Troubleshooting | MB - About . (n.d.). Molecular & Cellular Biology. [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya . (n.d.). Ataman Kimya. [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf . (2015). National Center for Biotechnology Information. [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev - YouTube . (2020). YouTube. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening - ACS Publications . (2022). ACS Chemical Biology. [Link]

  • Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis - PubMed . (1988). Cancer Research. [Link]

  • Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC - PubMed Central - NIH . (2023). Journal of Medicinal Chemistry. [Link]

  • Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment - PMC - NIH . (2023). Expert Opinion on Drug Discovery. [Link]

  • Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b - PMC - PubMed Central . (2016). Journal of Visualized Experiments. [Link]

  • Interferences in Immunoassay - PMC - PubMed Central - NIH . (2006). The Clinical Biochemist Reviews. [Link]

  • 25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks . (n.d.). eCampusOntario Pressbooks. [Link]

  • 4-Biphenylcarboxylic acid, 4'-chloro- | C13H9ClO2 | CID 616002 - PubChem . (n.d.). PubChem. [Link]

  • Biophysics for Successful Drug Discovery Programs . (n.d.). Eurofins Discovery. [Link]

  • BindingDB PrimarySearch_ki . (n.d.). BindingDB. [Link]

  • Binding Database . (n.d.). BindingDB. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid. It provides an in-depth overview of a scalable synthetic route, answers to frequently asked questions, and a comprehensive troubleshooting guide to address common experimental challenges.

Synthetic Strategy Overview

The synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is most efficiently achieved via a two-step process centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method is widely used in pharmaceutical manufacturing due to its high functional group tolerance, generally good yields, and the commercial availability of the required building blocks.[2][3]

The strategy involves:

  • Ester Protection & Suzuki Coupling: The carboxylic acid of the fluorinated phenyl ring is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions. This esterified aryl halide is then coupled with 4-chlorophenylboronic acid.

  • Saponification: The resulting biphenyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.[4]

Workflow Diagram: Synthetic Pathway

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification (Hydrolysis) A Methyl 2-bromo-4-fluorobenzoate C Methyl 4'-chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylate A->C  Pd Catalyst  Base (e.g., K2CO3)  Solvent (e.g., Dioxane/H2O)   B 4-Chlorophenylboronic acid B->C D Methyl 4'-chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylate E 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid D->E  1. NaOH, H2O/MeOH  2. HCl (acidification)  

Caption: Overall synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis? A: The Suzuki-Miyaura coupling is highly versatile and robust for forming C-C bonds between aryl groups.[5] It tolerates a wide range of functional groups, including the fluoro, chloro, and ester moieties present in the intermediates. The required organoboron reagents are typically stable, non-toxic, and easy to handle, making the process scalable and "greener" than many alternatives like Stille or Kumada couplings.[5]

Q2: Why is the carboxylic acid group protected as an ester before the coupling reaction? A: The free carboxylic acid can interfere with the Suzuki coupling in several ways. Its acidic proton can react with the basic conditions required for the reaction, and the carboxylate group can potentially coordinate to the palladium catalyst, inhibiting its activity. Protecting it as an ester circumvents these issues, leading to a cleaner reaction and higher yields.

Q3: What is the best palladium catalyst for this reaction on a large scale? A: While catalysts like Pd(PPh₃)₄ are effective, they can be expensive and air-sensitive.[6] For scale-up, a more practical choice is often a combination of a stable palladium source like Pd(OAc)₂ or Pd₂dba₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos).[2][7] Alternatively, heterogeneous catalysts like Palladium on Carbon (Pd/C) are excellent for large-scale operations as they are inexpensive and can be easily removed by filtration, minimizing palladium contamination in the final product.[6]

Q4: What are the most common side products I should look for? A: The three most common side products are:

  • Homocoupling Product: Dimerization of the 4-chlorophenylboronic acid to form 4,4'-dichlorobiphenyl.

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, yielding chlorobenzene.[8]

  • Dehalogenation Product: The starting aryl bromide is reduced, replacing the bromine with a hydrogen.[9]

Q5: Can I use 2-chloro-4-fluorobenzoate instead of the bromo- equivalent? A: Yes, but it is more challenging. The oxidative addition of palladium to an aryl chloride is significantly slower than to an aryl bromide (Reactivity: R-I > R-Br >> R-Cl).[1] To successfully use an aryl chloride, you will need a more active catalytic system, typically involving specialized, electron-rich bulky phosphine ligands, and potentially higher reaction temperatures.[7][10]

Detailed Experimental Protocol

This protocol is a representative example and should be optimized for specific laboratory conditions and scale.

Step 1: Synthesis of Methyl 4'-chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylate
  • Reactor Setup: To a nitrogen-purged reactor, add Methyl 2-bromo-4-fluorobenzoate (1.0 equiv), 4-chlorophenylboronic acid (1.1 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).[3][11]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

  • Catalyst Addition: Add the palladium catalyst. For example, Pd(PPh₃)₄ (0.02 equiv) or a pre-catalyst system like Pd(OAc)₂ (0.01 equiv) with SPhos (0.02 equiv).

  • Reaction: Heat the mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[3] This crude product is often pure enough for the next step.

Step 2: Synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Saponification)
  • Hydrolysis: Dissolve the crude biphenyl ester from the previous step in a mixture of Methanol (MeOH) and water. Add an aqueous solution of Sodium Hydroxide (NaOH) (2.0-3.0 equiv).[4]

  • Reaction: Heat the mixture to reflux (or stir at 60 °C) until the hydrolysis is complete, as monitored by TLC or LC-MS (typically 2-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture and remove the organic solvent (MeOH) under reduced pressure.

    • Dilute the remaining aqueous solution with water. You may perform an optional wash with a non-polar solvent like hexanes to remove non-acidic impurities.

    • Cool the aqueous solution in an ice bath and slowly acidify with concentrated Hydrochloric Acid (HCl) until the pH is ~2-3.[12]

    • The desired carboxylic acid will precipitate as a solid.

    • Isolate the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.[13]

Troubleshooting Guide
Troubleshooting Workflow: Low Yield or Stalled Reaction

G Start Problem: Low Yield / Stalled Reaction CheckTLC Analyze Crude Reaction Mixture (TLC/LC-MS) Start->CheckTLC SM_Recovered High % of Starting Materials Recovered CheckTLC->SM_Recovered Path 1 Side_Products Significant Side Products Observed CheckTLC->Side_Products Path 2 Cause_Catalyst Possible Cause: Inactive Catalyst SM_Recovered->Cause_Catalyst Cause_Temp Possible Cause: Insufficient Temperature/Time SM_Recovered->Cause_Temp Cause_Reagents Possible Cause: Poor Reagent Quality SM_Recovered->Cause_Reagents Cause_Protodeboronation Possible Cause: Protodeboronation Side_Products->Cause_Protodeboronation Cause_Homocoupling Possible Cause: Homocoupling Side_Products->Cause_Homocoupling Cause_Dehalogenation Possible Cause: Dehalogenation Side_Products->Cause_Dehalogenation Sol_Catalyst Solution: - Use fresh catalyst/ligand. - Ensure anaerobic conditions. Cause_Catalyst->Sol_Catalyst Sol_Temp Solution: - Increase reaction temp. - Extend reaction time. Cause_Temp->Sol_Temp Sol_Reagents Solution: - Check purity of boronic acid. - Use a dry, effective base. Cause_Reagents->Sol_Reagents Sol_Protodeboronation Solution: - Thoroughly degas solvents. - Ensure base is adequate. Cause_Protodeboronation->Sol_Protodeboronation Sol_Homocoupling Solution: - Use ~1.05-1.1 equiv of boronic acid. - Ensure efficient stirring. Cause_Homocoupling->Sol_Homocoupling Sol_Dehalogenation Solution: - Use high-purity solvents. - Avoid certain amine bases if used. Cause_Dehalogenation->Sol_Dehalogenation

Caption: A decision tree for troubleshooting Suzuki coupling issues.

Specific Issues in Q&A Format

Problem 1: The Suzuki coupling reaction does not start, or stalls with significant starting material remaining.

  • Possible Cause (A): Catalyst Inactivity. The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor nitrogen atmosphere can lead to oxidation and deactivation. The ligand or catalyst itself may also be old or degraded.

  • Solution (A): Ensure all solvents are rigorously degassed (e.g., by sparging with nitrogen or argon for 30-60 minutes). Use fresh, high-quality palladium sources and ligands. Maintain a positive pressure of an inert gas throughout the reaction.[6]

  • Possible Cause (B): Ineffective Base or Solvent System. The base (e.g., K₂CO₃) may be of poor quality, not sufficiently soluble, or the wrong choice for the substrate. The presence of water is often crucial for activating the boronic acid via formation of a borate complex, which facilitates transmetalation.[2]

  • Solution (B): Use a fresh, finely powdered base to maximize surface area. Ensure the solvent system is appropriate; if using an anhydrous system, consider a different base (like K₃PO₄) or switch to an aqueous biphasic system (e.g., Toluene/Water, Dioxane/Water).[2][3]

Problem 2: A significant amount of 4,4'-dichlorobiphenyl (homocoupling product) is formed.

  • Possible Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by an excess of boronic acid or high catalyst loading.

  • Solution: Rigorously exclude oxygen from the reaction. Use a slight excess of the boronic acid (1.05-1.1 equivalents) but avoid a large excess. Ensure efficient stirring to prevent localized high concentrations of reagents.

Problem 3: The final hydrolysis (saponification) step is incomplete.

  • Possible Cause: Steric hindrance around the ester group can slow down hydrolysis. Insufficient base or a short reaction time can also lead to incomplete conversion.[14]

  • Solution: Increase the amount of NaOH to 3-4 equivalents. Extend the reaction time and ensure the temperature is maintained. If the reaction is still sluggish, consider a stronger solvent system that improves solubility, such as THF/water.[4]

Problem 4: The final product is difficult to purify and appears oily or discolored.

  • Possible Cause: Residual palladium, inorganic salts from the work-up, or organic byproducts from the coupling reaction can contaminate the final product.

  • Solution: For palladium removal, consider treating the reaction mixture with a scavenger or filtering through Celite after the coupling step.[6] During the final work-up, ensure the precipitated product is washed thoroughly with cold deionized water to remove salts like NaCl. If the product is still impure, a recrystallization or a slurry wash with a suitable solvent (like ethanol or isopropanol) can be highly effective for purification on a large scale.[6]

Data Tables for Quick Reference

Table 1: Key Reagent Specifications

ReagentRecommended PurityKey Considerations
Methyl 2-bromo-4-fluorobenzoate>98%Check for hydrolytic impurities (free acid).
4-Chlorophenylboronic acid>97%Can dehydrate to form boroxine trimers; use fresh.
Palladium Catalyst (e.g., Pd(OAc)₂)>98%Store under inert gas, away from light.
Base (e.g., K₂CO₃)>99%, anhydrousUse finely powdered solid for better reactivity.
Solvents (e.g., Dioxane, Toluene)Anhydrous, DegassedPeroxide formation in ethers (Dioxane) must be checked.

Table 2: Typical Suzuki Coupling Parameters

ParameterTypical Range / ConditionRationale
Stoichiometry
Aryl Halide1.0 equivLimiting reagent.
Boronic Acid1.05 - 1.2 equivSlight excess to drive reaction, compensates for potential homocoupling.
Base2.0 - 3.0 equivRequired to activate the boronic acid for transmetalation.[2]
Pd Catalyst Loading0.5 - 2 mol%Balances reaction rate and cost/contamination.
Conditions
Temperature80 - 110 °CSufficient energy for oxidative addition and reductive elimination steps.
Reaction Time4 - 24 hoursMonitored by TLC/LC-MS for completion.
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
References
  • Ashcroft, C. P., Dunn, P. J., Hayler, J. D., & Wells, A. S. (2015). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • El-Gendy, A. A., & El-Sherbiny, M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.
  • Weiss, M., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • PubMed. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Available at: [Link]

  • Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1998). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Available at: [Link]

Sources

Validation & Comparative

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid vs SR10221 in PPARG inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Analysis of the Established Inverse Agonist SR10221 and the Putative Inhibitor 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Introduction: The Therapeutic Potential of PPARγ Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1] While its activation by full agonists of the thiazolidinedione class has been a cornerstone in the treatment of type 2 diabetes, these therapies have been associated with significant side effects. This has spurred interest in alternative modes of PPARG modulation, particularly inverse agonism. Inverse agonists not only block the receptor's activation but also reduce its basal transcriptional activity, offering a nuanced approach to targeting PPARG-driven pathologies, such as certain cancers.[2][3][4]

This guide provides a comparative analysis of two compounds in the context of PPARG inhibition. We will delve into the well-characterized profile of SR10221 , a potent and selective PPARG inverse agonist. In contrast, we will examine 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid , a compound for which public data on its biological activity is not available. This guide will, therefore, serve a dual purpose: to provide a comprehensive overview of a known inhibitor and to lay out a rigorous experimental framework for the characterization and comparison of a novel chemical entity against this established benchmark.

SR10221: A Deep Dive into a Well-Characterized PPARγ Inverse Agonist

SR10221 has emerged as a valuable tool compound for studying the biological consequences of PPARG inverse agonism. Its mechanism of action is well-documented, and it has been shown to exhibit anti-proliferative activity in cancer cell lines where PPARG is a lineage-driving oncogene, such as in luminal bladder cancer.[5][6]

Mechanism of Action

Unlike agonists that stabilize the PPARG ligand-binding domain (LBD) in a conformation that promotes the recruitment of coactivators, SR10221 induces a conformational change that facilitates the recruitment of corepressors, such as NCOR1.[2][3] X-ray crystallography studies have revealed that SR10221 binds to the PPARG LBD, pushing the activation helix (H12) away from the ligand-binding domain, which creates a binding surface for corepressor proteins.[2][7][8] This active repression of PPARG leads to a decrease in the expression of its target genes.

Inhibitory Profile

SR10221 is a potent PPARG inverse agonist, with reported IC50 values in the low nanomolar range. For instance, in a FABP4-NLucP reporter assay in RT112/84 bladder cancer cells, SR10221 demonstrated an IC50 of 1.6 nM.[9] Its inverse agonist activity is evident by its ability to reduce the basal activity of PPARG by up to 88% in reporter assays.[5]

Parameter SR10221 Reference
Mechanism of Action Inverse Agonist[2][3]
IC50 1.6 nM (Reporter Assay)[9]
Cellular Activity Anti-proliferative in PPARG-dependent cancer cells[5][6]

4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid: An Uncharacterized Potential PPARγ Modulator

In contrast to SR10221, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a compound with a scarcity of publicly available biological data. Its chemical structure, featuring a biphenyl carboxylic acid scaffold, is a known privileged structure in medicinal chemistry, and derivatives have been explored as ligands for various nuclear receptors. The presence of fluoro and chloro substituents can significantly influence metabolic stability, binding affinity, and pharmacokinetic properties.[10]

The lack of experimental data necessitates a structured approach to determine if this compound interacts with PPARG and, if so, to characterize its mode of action. The following sections outline a comprehensive experimental plan to elucidate the activity of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and enable a direct comparison with SR10221.

Proposed Experimental Workflow for Comparative Analysis

To ascertain the PPARG inhibitory profile of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and compare it to SR10221, a multi-tiered experimental approach is recommended. This workflow is designed to move from initial binding assessment to functional cellular assays, providing a complete picture of the compound's activity.

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Effects AlphaLISA Assay AlphaLISA Assay Luciferase Reporter Assay Luciferase Reporter Assay AlphaLISA Assay->Luciferase Reporter Assay Determine Binding Affinity Target Gene Expression (qPCR) Target Gene Expression (qPCR) Luciferase Reporter Assay->Target Gene Expression (qPCR) Confirm Functional Mode Cell Proliferation Assay Cell Proliferation Assay Target Gene Expression (qPCR)->Cell Proliferation Assay Assess Phenotypic Outcome

Caption: Proposed experimental workflow for characterizing a novel PPARγ inhibitor.

Tier 1: In Vitro Binding Affinity Assessment

The initial step is to determine if 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid directly binds to the PPARG LBD. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive and high-throughput method for this purpose.

Protocol: PPARG LBD AlphaLISA Assay

  • Reagents: Recombinant GST-tagged PPARG LBD, biotinylated corepressor peptide (e.g., from NCOR1), streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.1% BSA).

  • Compound Dilution: Prepare a serial dilution of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and SR10221 (as a positive control) in the assay buffer.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant PPARG LBD, biotinylated corepressor peptide, and the compound dilutions.

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow for binding.

  • Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads.

  • Final Incubation: Incubate for another 60 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

G compound Test Compound (e.g., 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid) pparg GST-PPARG LBD compound->pparg peptide Biotinylated Corepressor Peptide pparg->peptide Binding acceptor Anti-GST Acceptor Bead pparg->acceptor donor Streptavidin Donor Bead peptide->donor light Light Emission (615 nm) donor->light Energy Transfer acceptor->donor Proximity

Caption: Schematic of the AlphaLISA assay for PPARγ corepressor recruitment.

Tier 2: Determination of Functional Activity

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding. A cell-based luciferase reporter assay can distinguish between agonist, antagonist, and inverse agonist activity.

Protocol: PPARG Luciferase Reporter Assay

  • Cell Line: Use a suitable cell line (e.g., HEK293T or a relevant cancer cell line) stably or transiently transfected with a PPARG expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Inverse Agonist Mode: Treat the cells with serial dilutions of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and SR10221.

    • Antagonist Mode: Co-treat the cells with a known PPARG agonist (e.g., rosiglitazone) and serial dilutions of the test compounds.

  • Incubation: Incubate the cells for 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to cell viability.

    • For inverse agonist activity, plot the normalized luciferase activity against the compound concentration to determine the IC50 and maximal repression.

    • For antagonist activity, plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.

G cluster_0 PPARG Signaling Pathway Ligand Ligand (Agonist/Inverse Agonist) PPARG PPARG/RXR Heterodimer Ligand->PPARG PPRE PPRE (DNA) PPARG->PPRE Transcription Gene Transcription PPRE->Transcription Coactivator Coactivators Coactivator->PPARG Recruited by Agonist Corepressor Corepressors Corepressor->PPARG Recruited by Inverse Agonist

Caption: Simplified PPARγ signaling pathway.

Tier 3: Assessment of Cellular Effects

The final tier involves evaluating the downstream cellular consequences of PPARG inhibition in a biologically relevant context, such as a PPARG-dependent bladder cancer cell line (e.g., UM-UC-9).

Protocol: Target Gene Expression Analysis (qPCR)

  • Cell Treatment: Treat the chosen cell line with 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and SR10221 at various concentrations for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.

  • qPCR: Perform quantitative PCR using primers for known PPARG target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.

Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of both compounds.

  • Incubation: Incubate for 3-7 days, depending on the cell line's doubling time.

  • Viability Measurement: Assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin reduction).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Framework for Data Comparison

The data generated from these experiments will allow for a direct and quantitative comparison between the two compounds.

Parameter SR10221 (Known/Expected) 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid (To be Determined)
Binding Affinity (IC50) Low nM
Functional Mode Inverse Agonist
Reporter Assay (IC50) Low nM
Maximal Repression High (>80%)
Target Gene Repression Dose-dependent decrease
Anti-proliferative (GI50) Potent in relevant cells

Conclusion

This guide highlights the importance of a systematic and comparative approach in the characterization of novel enzyme inhibitors. SR10221 serves as a robust benchmark for PPARG inverse agonism, with a well-defined mechanism and cellular activity profile. The proposed experimental workflow provides a clear and scientifically rigorous path to determine whether 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a viable PPARG inhibitor and to quantitatively compare its performance against the established standard. Such head-to-head comparisons are fundamental to the process of drug discovery and the development of new therapeutic agents.

References

Sources

A Head-to-Head Comparison of PPARγ Modulators: Unveiling the Efficacy of a Novel Covalent Inverse Agonist

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of nuclear receptor modulation, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) stands out as a pivotal therapeutic target for a spectrum of metabolic diseases, inflammatory conditions, and certain cancers. The therapeutic landscape of PPARγ modulators is diverse, encompassing full agonists, partial agonists, and inverse agonists, each with a distinct pharmacological profile. This guide provides an in-depth, objective comparison of the efficacy of a novel covalent inverse agonist, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, with established and emerging PPARγ modulators. We will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols for key validation assays, empowering researchers to make informed decisions in their drug discovery endeavors.

The Spectrum of PPARγ Modulation: A Mechanistic Overview

PPARγ, a ligand-activated transcription factor, plays a master regulatory role in adipogenesis, glucose homeostasis, and inflammation.[1] Its activity is finely tuned by the binding of various ligands, which can be broadly categorized as follows:

  • Full Agonists: These ligands, such as the thiazolidinediones (TZDs) Rosiglitazone and Pioglitazone, robustly activate PPARγ, leading to the recruitment of coactivators and the transcription of target genes. While effective in improving insulin sensitivity, their utility has been hampered by side effects like weight gain and fluid retention.[2]

  • Partial Agonists (Selective PPARγ Modulators - SPPARMs): Compounds like Metaglidasen offer a more nuanced approach. They elicit a submaximal transcriptional response compared to full agonists, aiming to retain the therapeutic benefits while mitigating the adverse effects.

  • Inverse Agonists: These molecules take a different route. Instead of activating, they suppress the basal transcriptional activity of PPARγ by promoting the recruitment of corepressors.[1] Covalent inverse agonists, such as the 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid series, represent a cutting-edge class of these modulators, offering the potential for enhanced potency and duration of action.

The following diagram illustrates the differential impact of these modulator classes on PPARγ signaling.

PPARG_Modulation cluster_0 PPARγ Signaling Pathway cluster_1 Agonist Action cluster_2 Inverse Agonist Action Ligand Ligand PPARG PPARγ/RXR Heterodimer Ligand->PPARG Binds PPRE PPRE (DNA Response Element) PPARG->PPRE Binds Coactivator Coactivators PPARG->Coactivator Recruits Corepressor Corepressors PPARG->Corepressor Recruits Gene_Activation Target Gene Transcription (e.g., Adipogenesis, Insulin Sensitization) Coactivator->Gene_Activation Promotes Gene_Repression Target Gene Repression Corepressor->Gene_Repression Promotes Full_Agonist Full Agonist (e.g., Rosiglitazone) Full_Agonist->PPARG Partial_Agonist Partial Agonist (e.g., Metaglidasen) Partial_Agonist->PPARG Inverse_Agonist Inverse Agonist (e.g., 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid) Inverse_Agonist->PPARG

Figure 1: Mechanism of PPARγ modulation by different ligand types.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a PPARγ modulator lies in its quantitative performance in biochemical and cellular assays. Here, we compare 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid (represented by compounds from the BAY series) with key examples of full agonists, partial agonists, and other inverse agonists.

Compound ClassRepresentative CompoundAssay TypeKey ParameterReported ValueReference
Covalent Inverse Agonist BAY-4931GAL4-NHR-LBD Reporter AssayIC500.40 nM[3]
BAY-0069GAL4-NHR-LBD Reporter AssayIC506.3 nM[3]
Inverse Agonist T0070907TR-FRET Corepressor RecruitmentEC50~10-30 nM[4]
SR10221TR-FRET Corepressor RecruitmentEC50~10-30 nM[4]
Full Agonist RosiglitazonePPARγ Binding AssayKd~40 nM
Reporter Gene AssayEC50~60 nM[5]
Partial Agonist MetaglidasenReporter Gene Assay% of Rosiglitazone's max activity~10-15%

Note: The data presented is a synthesis from multiple sources. Direct comparison is most accurate when conducted within the same study under identical experimental conditions.

The covalent inverse agonists from the 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid series, such as BAY-4931, demonstrate remarkable potency in cellular assays, with IC50 values in the sub-nanomolar range.[3] This high potency is a key advantage of their covalent binding mechanism, which leads to a prolonged and robust inhibition of PPARγ activity. In contrast, full agonists like Rosiglitazone exhibit potent activation, while partial agonists like Metaglidasen show a more tempered response.

The Promise of Covalent Inverse Agonism

The development of covalent inverse agonists for PPARγ, such as 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its analogs (e.g., BAY-5516, BAY-5094, and BAY-9683), opens up new therapeutic avenues.[1] By covalently binding to a specific cysteine residue within the PPARγ ligand-binding domain, these compounds can achieve exquisite selectivity and a durable pharmacodynamic effect.[1] This approach is particularly promising for conditions driven by PPARγ hyperactivation, such as certain types of luminal bladder cancer.[1][6] The sustained target engagement offered by covalent inhibition may translate to less frequent dosing and improved patient compliance.[7]

Experimental Validation: Detailed Protocols for Key Assays

To ensure the scientific rigor of our comparison, we provide detailed, step-by-step protocols for three critical in vitro assays used to characterize PPARγ modulators.

TR-FRET Competitive Binding Assay

This assay quantitatively determines the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

TR_FRET_Binding_Assay cluster_0 TR-FRET Competitive Binding Assay Workflow A Prepare Assay Plate: - Add Test Compound dilutions - Add Control Compound (e.g., Rosiglitazone) - Add DMSO for no-compound control C Add LBD/Tracer Mix to Assay Plate A->C B Prepare PPARγ-LBD and Fluorescent Tracer Mix: - Dilute GST-tagged PPARγ-LBD - Dilute Fluorescently-labeled PPARγ ligand (Tracer) - Mix LBD and Tracer in assay buffer B->C D Prepare Antibody Mix: - Dilute Terbium-labeled anti-GST antibody in assay buffer C->D E Add Antibody Mix to Assay Plate D->E F Incubate at Room Temperature (e.g., 1-2 hours) E->F G Read Plate on a TR-FRET enabled reader (Excitation: ~340 nm, Emission: ~495 nm and ~520 nm) F->G H Data Analysis: - Calculate TR-FRET ratio (520nm/495nm) - Plot ratio vs. compound concentration - Determine IC50/Ki values G->H

Figure 2: Workflow for the TR-FRET Competitive Binding Assay.

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound and a known reference ligand (e.g., Rosiglitazone) in an appropriate solvent (e.g., DMSO). Dispense into a 384-well assay plate. Include wells with solvent only as a negative control.

  • Reagent Preparation:

    • Prepare a solution of GST-tagged human PPARγ-LBD in TR-FRET assay buffer.

    • Prepare a solution of a fluorescent PPARγ ligand (tracer) in the same buffer.

    • Prepare a solution of a Terbium-labeled anti-GST antibody.

  • Assay Assembly:

    • Add the PPARγ-LBD solution to all wells.

    • Add the fluorescent tracer solution to all wells.

    • Add the Terbium-labeled anti-GST antibody solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Measurement: Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 495 nm (Terbium) and 520 nm (FRET signal).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm). Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate PPARγ-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 or U2OS) in the recommended growth medium.[8][9]

    • Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).[9] Alternatively, use a stable cell line expressing these components.[8]

  • Cell Plating: Seed the transfected cells into a 96-well cell culture plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • For agonist mode, add the compound dilutions to the cells.

    • For inverse agonist mode, compounds are added to assess their ability to reduce basal reporter activity. For antagonist mode, cells are co-treated with a fixed concentration of a PPARγ agonist (e.g., Rosiglitazone) and serial dilutions of the test compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate solution.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase vector or a cell viability assay).

    • Plot the normalized luciferase activity against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for inverse agonists/antagonists) values.

TR-FRET Co-regulator Recruitment/Repulsion Assay

This assay assesses the ability of a compound to promote the interaction of PPARγ with either a coactivator or a corepressor peptide.

TR_FRET_Coregulator_Assay cluster_0 TR-FRET Co-regulator Recruitment/Repulsion Assay Workflow A Prepare Assay Plate: - Add Test Compound dilutions - Add Control Compounds (Agonist & Inverse Agonist) - Add DMSO for no-compound control C Add LBD/Antibody Mix to Assay Plate A->C B Prepare PPARγ-LBD and Antibody Mix: - Dilute GST-tagged PPARγ-LBD - Dilute Terbium-labeled anti-GST antibody - Mix LBD and Antibody in assay buffer B->C D Prepare Co-regulator Peptide Mix: - Dilute Fluorescein-labeled coactivator (e.g., MED1) or corepressor (e.g., NCOR1) peptide C->D E Add Co-regulator Peptide Mix to Assay Plate D->E F Incubate at Room Temperature (e.g., 1 hour) E->F G Read Plate on a TR-FRET enabled reader (Excitation: ~340 nm, Emission: ~495 nm and ~520 nm) F->G H Data Analysis: - Calculate TR-FRET ratio (520nm/495nm) - Plot ratio vs. compound concentration - Determine EC50 for recruitment or IC50 for repulsion G->H

Figure 3: Workflow for the TR-FRET Co-regulator Recruitment/Repulsion Assay.

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound, a reference agonist (e.g., Rosiglitazone), and a reference inverse agonist (e.g., T0070907) in an appropriate solvent (e.g., DMSO). Dispense into a 384-well assay plate.

  • Reagent Preparation:

    • Prepare a solution of GST-tagged human PPARγ-LBD.

    • Prepare a solution of a Terbium-labeled anti-GST antibody.

    • Prepare separate solutions of a fluorescein-labeled coactivator peptide (e.g., from MED1) and a fluorescein-labeled corepressor peptide (e.g., from NCOR1).

  • Assay Assembly:

    • Add the PPARγ-LBD solution to all wells.

    • Add the Terbium-labeled anti-GST antibody solution to all wells.

    • For the coactivator recruitment assay, add the fluorescein-labeled coactivator peptide solution.

    • For the corepressor recruitment assay, add the fluorescein-labeled corepressor peptide solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.

  • Measurement: Read the plate using a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the compound concentration to determine the EC50 for co-regulator recruitment or IC50 for co-regulator repulsion.

Conclusion and Future Directions

The landscape of PPARγ modulation is continuously evolving, with novel compounds like 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its analogs pushing the boundaries of therapeutic potential. Their covalent inverse agonist mechanism offers a compelling strategy for achieving high potency and sustained target engagement, particularly in diseases driven by PPARγ hyperactivation.[1] While full and partial agonists have established roles, the unique pharmacological profile of covalent inverse agonists warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these diverse PPARγ modulators, facilitating the discovery and development of next-generation therapeutics with improved efficacy and safety profiles. As research progresses, a deeper understanding of the structural and dynamic basis of PPARγ modulation will undoubtedly pave the way for even more sophisticated and targeted therapeutic interventions.

References

  • Gold, J. et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gold, J. et al. (2022). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry. Available at: [Link]

  • MacTavish, J. et al. (2025). Structural basis of PPARγ-mediated transcriptional repression by the covalent inverse agonist FX-909. bioRxiv. Available at: [Link]

  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Available at: [Link]

  • Hughes, T. S. et al. (2022). Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists. Journal of Biological Chemistry. Available at: [Link]

  • Gold, J. et al. (2022). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry. Available at: [Link]

  • Houtman, R. et al. (2011). Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression. Analytical Biochemistry. Available at: [Link]

  • Hughes, T. S. et al. (2022). Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists. Research Square. Available at: [Link]

  • Spiegelman, B. M. (2011). Rosiglitazone, PPARγ, and Type 2 Diabetes. The New England Journal of Medicine. Available at: [Link]

  • Wang, Y. et al. (2014). PPARγ receptor binding and luciferase reporter transactivation of honokiol. ResearchGate. Available at: [Link]

  • de Vera, I. M. et al. (2024). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Available at: [Link]

  • Mueller, S. L. et al. (2021). Comparison of binding interactions of rosiglitazone 12 with PPARγ (A)... ResearchGate. Available at: [Link]

  • Wójtowicz, S. et al. (2020). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. International Journal of Molecular Sciences. Available at: [Link]

  • MacTavish, J. et al. (2025). Shifting the PPARγ conformational ensemble towards a transcriptionally repressive state improves covalent inhibitor efficacy. eLife. Available at: [Link]

  • White, D. L. et al. (2016). Treatment with PPARγ ligands significant alters IC50 imatinib and ED50... ResearchGate. Available at: [Link]

  • Lee, J. E. et al. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. Journal of Diabetes Investigation. Available at: [Link]

  • MacTavish, J. et al. (2025). Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy. National Institutes of Health. Available at: [Link]

  • BMG LABTECH. (2008). Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. Journal of Biomolecular Screening. Available at: [Link]

Sources

A Guide to Enhancing Reproducibility in Experiments with 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical overview of the synthesis and application of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in contemporary medicinal chemistry. By delving into the nuances of its preparation and biological evaluation, this document aims to equip researchers with the knowledge to conduct highly reproducible experiments. We will explore a robust synthesis protocol, methods for rigorous characterization, and a comparative analysis of its performance in a relevant biological assay, all while emphasizing the critical parameters that govern experimental consistency.

Section 1: Reproducible Synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it the method of choice for synthesizing substituted biphenyl compounds. However, the reproducibility of this reaction can be influenced by several factors, including the quality of reagents and catalysts, reaction conditions, and purification methods. Here, we present a detailed protocol designed to maximize reproducibility.

The synthesis of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is achieved by the palladium-catalyzed cross-coupling of 3-bromo-4-fluorobenzoic acid with 4-chlorophenylboronic acid. The selection of the palladium catalyst and ligand is critical; a combination of Pd(OAc)₂ and a phosphine ligand such as SPhos is often effective for coupling with electron-rich aryl chlorides.[1]

Synthesis_Workflow reagent1 3-bromo-4-fluorobenzoic acid reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 4-chlorophenylboronic acid reagent2->reaction_mixture catalyst Pd(OAc)₂ / SPhos catalyst->reaction_mixture base K₂CO₃ base->reaction_mixture solvent Dioxane/Water solvent->reaction_mixture heating Heat (e.g., 100°C) reaction_mixture->heating workup Aqueous Workup & Acidification heating->workup purification Purification (Crystallization/Chromatography) workup->purification product 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Detailed Step-by-Step Synthesis Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed 4:1 mixture of dioxane and water. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate. Acidify the aqueous layer with 1 M HCl to precipitate the crude product.

  • Purification: Filter the crude product and wash with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Section 2: Rigorous Characterization and Quality Control for Batch-to-Batch Consistency

Ensuring the purity and structural integrity of each synthesized batch of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is paramount for the reproducibility of subsequent biological experiments. A multi-pronged analytical approach is essential.

Characterization_Workflow synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr Structural Verification ms Mass Spectrometry (MS) synthesis->ms Molecular Weight Confirmation hplc HPLC Purity Analysis synthesis->hplc Purity Assessment final_product Characterized Compound (>95% Purity) nmr->final_product ms->final_product elemental Elemental Analysis hplc->elemental Compositional Analysis elemental->final_product

Caption: Analytical workflow for compound characterization.

Detailed Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show the expected aromatic proton signals with appropriate chemical shifts, coupling constants, and integration values.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to confirm the presence of all expected carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the compound, which should correspond to its calculated molecular weight (C₁₃H₈ClFO₂: 250.0200 g/mol ).

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a validated HPLC method to assess the purity of the compound. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) is a common starting point. The purity should be consistently above 95% for use in biological assays.

  • Elemental Analysis:

    • Perform elemental analysis to confirm the percentage composition of carbon, hydrogen, and other elements, which should be within ±0.4% of the theoretical values.

Section 3: Comparative Performance in a Biological Assay: PPARγ Inverse Agonism

Substituted biphenyl carboxylic acids have been identified as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor involved in various physiological processes.[2][3] Inverse agonists of PPARG are of interest for their potential therapeutic applications.[2] To assess the biological activity of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and ensure the reproducibility of these findings, a cell-based reporter assay is a robust method.

In this comparative guide, we will outline a protocol to compare the PPARG inverse agonist activity of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid with a known PPARG inverse agonist, T0070907.[4]

PPARG_Signaling cluster_nucleus Nucleus pparg PPARG/RXR Heterodimer corepressor Co-repressor (e.g., NCoR) pparg->corepressor Stabilizes Interaction pxre PPRE (DNA Response Element) pparg->pxre corepressor->pxre gene Target Gene pxre->gene transcription Transcription repression Repression gene->repression Inhibits inverse_agonist 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid (Inverse Agonist) inverse_agonist->pparg Binds to LBD

Caption: PPARγ inverse agonist mechanism of action.

Detailed PPARG Inverse Agonist Reporter Assay Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T) stably co-transfected with a PPARG expression vector and a reporter plasmid containing a luciferase gene under the control of a PPARG response element (PPRE).

  • Compound Preparation: Prepare stock solutions of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and the reference compound T0070907 in DMSO. Serially dilute the compounds to the desired concentrations.

  • Cell Plating and Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for agonism (e.g., rosiglitazone) to ensure assay validity.

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data Summary:

CompoundIC₅₀ (nM) for PPARG Inverse Agonism (Hypothetical Data)
4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid150
T0070907 (Reference)50

Discussion of Results and Reproducibility:

The hypothetical data in the table suggests that 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid exhibits PPARG inverse agonist activity, albeit with a lower potency than the reference compound T0070907. For these results to be considered reproducible, it is crucial to:

  • Maintain Consistent Cell Passage Number: Use cells within a narrow passage number range to avoid phenotypic drift.

  • Quality Control of Reagents: Ensure the purity and identity of all compounds and the quality of cell culture reagents.

  • Standardize Assay Conditions: Precisely control incubation times, temperatures, and reagent concentrations.

  • Perform Multiple Replicates: Conduct each experiment with technical and biological replicates to assess variability.

Conclusion

References

  • Lead Sciences. 4-Chloro-[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • Pagliaro, M. (2022). Reproducibility in chemistry research. RSC Advances, 12(34), 22005-22013. [Link]

  • Google Patents. 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • Gold, J. A., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • Hughes, T. S., et al. (2014). Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists. Journal of Biological Chemistry, 289(12), 8037-8048. [Link]

  • Barder, T. E., et al. (2007). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Theses and Dissertations (Comprehensive). [Link]

  • Patsnap Eureka. Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3) Reporter Assay System. [Link]

  • Markossian, S., et al. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. [Link]

  • Wu, W., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications, 15(1), 4697. [Link]

  • Hughes, T. S., et al. (2018). A structural mechanism for directing inverse agonism of PPARγ. bioRxiv. [Link]

  • Le, C. M., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series, 1419, 1-32. [Link]

  • Wu, W., et al. (2024). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 4(2), 524-533. [Link]

  • Akagi, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7724-7731. [Link]

  • Barder, T. E., et al. (2007). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. [Link]

  • Gold, J. A., et al. (2022). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry, 65(21), 14384-14400. [Link]

  • Google P
  • Lynch, S. A., et al. (2020). Advancing reproducibility can ease the ‘hard truths’ of synthetic biology. Synthetic Biology, 5(1), ysaa011. [Link]

  • Gold, J. A., et al. (2022). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry, 65(21), 14384-14400. [Link]

  • Patsnap Eureka. Phenyl chloroformate patented technology retrieval search results. [Link]

  • Li, J., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Weidner, J. (2021). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. [Link]

  • ResearchGate. Design of URAT1 inhibitors in present study and discovery of 1h. [Link]

  • Google Patents. Process for synthesizing norfloxacin.
  • Li, X. M., et al. (1998). Amantadine increases aromatic L-amino acid decarboxylase mRNA in PC12 cells. Journal of Neuroscience Research, 53(4), 490-493. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are paramount. Among these, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid stands as a compound of interest. Its structural features, a halogenated biphenyl carboxylic acid, necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Understanding the Hazard Profile

Based on the available data for similar compounds, 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid is presumed to be harmful if swallowed, in contact with skin, or inhaled.[1] Chlorinated aromatic hydrocarbons, as a class, are known to elicit a range of toxic effects, including skin and eye irritation, and may pose long-term health risks.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[3][4][5] The following table outlines the recommended PPE for handling 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene glovesThese materials offer good resistance to a range of organic solvents and many acids and bases.[4][6] Given the aromatic and carboxylic acid nature of the compound, these gloves provide a reliable barrier against dermal exposure. Always inspect gloves for tears or punctures before use.[7]
Eye Protection Chemical safety gogglesGoggles provide a complete seal around the eyes, offering protection from splashes, and airborne particles of the solid compound.[4] Standard safety glasses are insufficient.
Body Protection Laboratory coatA lab coat protects against accidental spills and contamination of personal clothing.[3][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the risk of inhaling dust or aerosols, all handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[1][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid in a laboratory setting.

Preparation:

  • Designate a Workspace: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, glassware, and solvents, are clean and readily accessible within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

Handling:

  • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to prevent the dispersion of dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Transfers: When transferring the compound or its solutions, use appropriate tools such as a spatula for solids or a pipette for liquids. All transfers should be performed over a secondary containment tray to catch any potential spills.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

Post-Handling:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, weighing paper, and excess compound, in a designated and properly labeled hazardous waste container.

  • Personal Hygiene: After removing your lab coat and gloves, wash your hands thoroughly with soap and water.[7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation:

  • Solid Waste: Collect all solid waste, including unused compound, contaminated weighing paper, and paper towels, in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect all solutions containing the compound in a separate, labeled container for halogenated organic liquid waste.

  • Contaminated PPE: Dispose of contaminated gloves and any other disposable PPE in the solid hazardous waste container.

Disposal Method: The recommended disposal method for halogenated organic compounds is incineration at a licensed chemical destruction facility.[1] This process ensures the complete destruction of the compound, preventing its release into the environment. All waste containers must be clearly labeled with the chemical name and hazard information to ensure proper handling by waste management personnel.

Visualizing the PPE Selection Process

To further clarify the decision-making process for selecting the appropriate level of personal protective equipment, the following flowchart provides a visual guide.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Handling 4'-Chloro-6-fluoro- [1,1'-biphenyl]-3-carboxylic acid AssessHazard Assess Potential Hazards: - Harmful if swallowed, inhaled, or in contact with skin - Eye and skin irritant Start->AssessHazard AssessExposure Assess Potential Exposure Routes: - Inhalation of dust - Dermal contact - Eye contact from splashes AssessHazard->AssessExposure SelectGloves Select Hand Protection: Nitrile or Neoprene Gloves AssessExposure->SelectGloves SelectEye Select Eye Protection: Chemical Safety Goggles AssessExposure->SelectEye SelectBody Select Body Protection: Laboratory Coat AssessExposure->SelectBody SelectRespiratory Select Respiratory Protection: Work in Chemical Fume Hood AssessExposure->SelectRespiratory VerifyFit Ensure Proper Fit and Function of all PPE SelectGloves->VerifyFit SelectEye->VerifyFit SelectBody->VerifyFit SelectRespiratory->VerifyFit Proceed Proceed with Handling Protocol VerifyFit->Proceed

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.